Product packaging for 2H-chromen-6-amine(Cat. No.:)

2H-chromen-6-amine

Cat. No.: B15072335
M. Wt: 147.17 g/mol
InChI Key: VZJKRAQMVHEUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-chromen-6-amine is a chemical compound based on the 2H-chromene core structure, an important privileged scaffold in medicinal and pharmaceutical chemistry . The 2H-chromene structure is a bicyclic oxygen heterocycle consisting of a benzene ring fused to a 4H-pyran ring . This scaffold is recognized for its simple structure, mild adverse effects, and versatile biological profile, making it a highly attractive building block for the discovery of new drug candidates and chemical probes . Researchers value this core structure for its wide range of potential biological activities, which include anticancer, antimicrobial, antituberculosis, anticonvulsant, anticholinesterase, and antidiabetic properties . The 6-amino derivative offers a key synthetic handle for further functionalization and development of novel compounds for basic scientific research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B15072335 2H-chromen-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2H-chromen-6-amine

InChI

InChI=1S/C9H9NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5,10H2

InChI Key

VZJKRAQMVHEUIQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=CC(=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2H-Chromen-6-amine: Structure and IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of 2H-chromen-6-amine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of this heterocyclic amine.

Chemical Structure and IUPAC Nomenclature

This compound is a bicyclic heterocyclic compound. Its structure consists of a dihydropyran ring fused to a benzene ring, with an amino group substituted on the benzene ring.

Chemical Structure:

The structure of this compound is represented by the chemical formula C₉H₉NO. The arrangement of atoms can be visualized through its SMILES (Simplified Molecular-Input Line-Entry System) notation: NC1=CC(C=CCO2)=C2C=C1.

A two-dimensional representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

IUPAC Nomenclature:

The systematic name for this compound, according to IUPAC nomenclature, is This compound . Let's break down the name:

  • Chromen: This is the base name for the bicyclic system of a benzene ring fused to a pyran ring.

  • 2H-: This prefix indicates the position of the saturated carbon atom in the pyran ring. In this case, the carbon at position 2 is an sp³-hybridized carbon, hence "2H".

  • -6-amine: This suffix indicates that an amino group (-NH₂) is attached to the 6th position of the chromene ring structure. The numbering of the chromene ring starts from the oxygen atom as position 1 and proceeds around the heterocyclic ring and then the fused benzene ring.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, some key properties can be inferred from its structure and data for related compounds. Aromatic amines are typically solids or high-boiling liquids with a characteristic odor.[1] The presence of the amino group suggests that the compound will exhibit basic properties.[1]

PropertyValueSource
CAS Number 45882-47-1[2]
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [2]
SMILES NC1=CC(C=CCO2)=C2C=C1[2]

Synthesis of 2H-Chromene Derivatives

The synthesis of the 2H-chromene scaffold is a topic of significant interest in organic chemistry due to the biological importance of this structural motif.[3] Various synthetic strategies have been developed to construct the 2H-chromene ring system.[4]

One common approach involves the reaction of salicylaldehydes with various reagents. For instance, a multicomponent enol-Ugi condensation reaction has been utilized for the synthesis of functionalized 2H-chromenes.[5] Another method employs an amino acid-promoted synthesis from nucleophilic phenols and enals.[6]

G Reactants Starting Materials (e.g., Substituted Phenol and α,β-Unsaturated Aldehyde) Reaction_Conditions Reaction Conditions (e.g., Catalyst, Solvent, Temperature) Reactants->Reaction_Conditions Mixing Intermediate Intermediate Formation (e.g., Iminium Intermediate) Reaction_Conditions->Intermediate Cyclization Cyclization and Dehydration Intermediate->Cyclization Product 2H-Chromene Derivative Cyclization->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure 2H-Chromene Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of 2H-chromene derivatives.

Spectroscopic Characterization of Amino-Chromene Derivatives

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for this compound are not available, data from related amino-chromene derivatives can provide valuable insights.

NMR Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of a related compound, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, the proton of the secondary amino group appears as a broad singlet at 9.01 ppm.[7] Aromatic protons of the coumarin moiety typically appear in the range of 6.91 to 8.36 ppm.[7] For primary amines, the N-H protons usually appear as a broad signal.[8]

  • ¹³C NMR: The chemical shifts of carbon atoms in the chromene ring system are influenced by the substituents. In a series of aromatic amines, the chemical shift of the para carbon atom (C-4) has been used to evaluate the substituent effects of different amino groups.[9]

IR Spectroscopy

The IR spectrum of an amine is characterized by several key absorption bands:

  • N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[10]

  • N-H Bending: A primary amine will also show an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹.[10]

  • C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the range of 1250-1335 cm⁻¹.[10]

Biological and Pharmacological Significance

The 2H-chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[6] Derivatives of 2H-chromene have been reported to possess various pharmacological properties, including potential applications in different therapeutic areas. However, specific biological activities and signaling pathways directly attributed to this compound have not been detailed in the reviewed literature. Further research is required to elucidate the specific biological functions and mechanisms of action of this particular compound.

References

The Elusive 2H-Chromene-6-amine Moiety in Natural Products: A Technical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the natural occurrence of the 2H-chromene-6-amine scaffold has revealed a significant finding: this specific chemical moiety does not appear to be present in any known, naturally occurring compounds. While the 2H-chromene core is a recognized "privileged scaffold" found in a diverse array of natural products with a broad spectrum of biological activities, the specific substitution of an amine group at the 6-position is conspicuously absent from the scientific literature on natural products.[1][2][3][4][5][6]

This technical guide addresses the initial query by first establishing the absence of the target moiety in nature, based on extensive searches. Subsequently, it provides an in-depth overview of the broader class of natural products containing the 2H-chromene core, offering relevant context for researchers, scientists, and drug development professionals.

The 2H-Chromene Scaffold: A Foundation of Bioactivity

The 2H-chromene (or 2H-1-benzopyran) ring system is a recurring structural motif in a multitude of secondary metabolites isolated from plants, fungi, and marine organisms.[1][7][8] These compounds are lauded for their diverse pharmacological profiles, which has made them attractive templates for synthetic chemists in drug discovery.[6]

General Biological Activities of Natural 2H-Chromenes

Natural products featuring the 2H-chromene skeleton have demonstrated a wide range of biological effects, including:

  • Anticancer Properties: Several natural chromenes have been identified as potential anticancer agents.[9][10][11]

  • Antimicrobial and Antifungal Activity: The chromene scaffold is a key feature in various natural compounds exhibiting antibacterial and antifungal properties.[3][9]

  • Antioxidant Effects: The presence of the chromene ring can contribute to the antioxidant capacity of natural molecules.[9]

  • Anti-inflammatory Action: Certain chromene-containing natural products have shown potential as anti-inflammatory agents.[6]

  • Antitrypanosomal Activity: Studies have shown that natural chromenes can exhibit significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]

Notable Examples of Natural Products with a 2H-Chromene Core (Without the 6-Amine Group)

To illustrate the structural diversity and biological relevance of this class of compounds, several examples of naturally occurring 2H-chromenes are highlighted below. It is crucial to reiterate that none of these possess the 6-amine functionality.

Compound ClassExample(s)Natural Source(s)Reported Biological Activity
Prenylated Chromenes Precocene I & IIAgeratum species (plants)Insecticidal (anti-juvenile hormone)
Pterocarpans VariabilinDalbergia variabilis (plant)Estrogenic, Antifungal
Cannabinoids Cannabichromene (CBC)Cannabis sativa (plant)Anti-inflammatory, Analgesic, Antidepressant
Meroterpenoids Tomentosenol ARhodomyrtus tomentosa (plant)Antimicrobial, Cytotoxic[3]

Synthetic Approaches to Amino-Chromenes

While the 2H-chromene-6-amine moiety is not found in nature, various synthetic methodologies have been developed to produce amino-substituted chromenes, including isomers like 2-amino-4H-chromenes.[12][13] These synthetic efforts are a testament to the perceived potential of the chromene scaffold in medicinal chemistry and are often pursued to explore structure-activity relationships (SAR) for various therapeutic targets.

Conclusion for Drug Development Professionals

The initial investigation for natural products containing the 2H-chromene-6-amine moiety concludes that this specific structural feature is not represented in the known natural product landscape. For researchers and drug development professionals, this indicates that any exploration of compounds with this specific scaffold would necessitate a de novo synthetic approach rather than isolation from natural sources or semi-synthetic modification of a natural precursor.

The broader family of natural 2H-chromenes, however, remains a rich and valuable source of inspiration for the design of novel therapeutic agents. The diverse biological activities associated with this scaffold underscore its potential in developing new leads for a variety of diseases. Future research in this area will likely continue to focus on the synthesis of novel chromene derivatives and the elucidation of their mechanisms of action.

Experimental Protocols and Signaling Pathways: A Note

As no natural products containing the 2H-chromene-6-amine moiety were identified, it is not possible to provide experimental protocols for their isolation or to create diagrams of their signaling pathways as originally requested. The workflows for natural product discovery and mechanism-of-action studies are, however, well-established processes in the field.

Below is a generalized workflow representing the process that would be followed if such a compound were discovered.

G cluster_0 Discovery & Isolation cluster_1 Characterization cluster_2 Biological Evaluation A Collection of Natural Source (e.g., Plant, Fungus) B Extraction with Solvents A->B C Chromatographic Separation (e.g., HPLC, Column) B->C D Isolation of Pure Compound C->D E Structure Elucidation (NMR, MS) D->E F Confirmation of 2H-Chromene-6-amine Moiety E->F G Screening in Biological Assays (e.g., Anticancer, Antimicrobial) F->G H Determination of Potency (IC50, MIC) G->H I Mechanism of Action Studies H->I J Identification of Signaling Pathway I->J

Figure 1. A generalized workflow for the discovery and characterization of a novel bioactive natural product.

References

Spectroscopic Profile of 2H-Chromen-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2H-chromen-6-amine (CAS No. 45882-47-1). Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established principles of spectroscopic interpretation and computational chemistry tools. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers aiming to characterize this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require reference spectroscopic information for this compound.

Introduction

This compound is a heterocyclic compound belonging to the chromene class, which are known for a wide range of biological activities. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such molecules in research and development settings. This document serves as a reference guide to the predicted spectroscopic profile of this compound, offering valuable information for its synthesis, purification, and further investigation.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. The data has been generated using computational prediction tools and is supplemented with interpretations based on the general spectroscopic characteristics of aromatic amines and chromene derivatives.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.85d1HH-5
~6.60dd1HH-7
~6.55d1HH-8
~5.75dt1HH-3
~4.60t2HH-2
~3.60br s2H-NH₂
~2.80dt2HH-4
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~145.0C-6
~142.0C-8a
~128.0C-4a
~125.0C-3
~122.0C-4
~118.0C-5
~117.0C-7
~115.0C-8
~66.0C-2
Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic infrared absorption bands for this compound are presented in Table 3. These predictions are based on the typical vibrational modes for aromatic amines and the chromene scaffold.[1][2]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3350Medium, Sharp (doublet)N-H symmetric & asymmetric stretching
3050-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1620-1580StrongN-H bending (scissoring)
1600-1450Strong to MediumAromatic C=C stretching
1350-1250StrongAromatic C-N stretching
1250-1000StrongC-O-C asymmetric stretching
900-675Strong, BroadN-H wagging
Predicted Mass Spectrometry (MS) Data

The predicted key fragments in the electron ionization (EI) mass spectrum of this compound are listed in Table 4. The fragmentation pattern is anticipated to be influenced by the stable aromatic ring and the amine group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
147[M]⁺ (Molecular Ion)
132[M-NH]⁺
118[M-HCN-H]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this guide. These are based on standard laboratory procedures and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters: Spectral width of 16 ppm, acquisition time of at least 4 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, number of scans will depend on sample concentration and instrument sensitivity (typically several thousand).

    • Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

    • Processing: Perform a background scan before acquiring the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol or dichloromethane) into the ion source.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

    • Scan Range: Typically m/z 40-500.

    • Data Acquisition: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation & Characterization ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

References

Potential Therapeutic Targets of 2H-Chromen-6-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2H-chromene derivatives, a significant class of oxygen-containing heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 2H-chromen-6-amine scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. These compounds and their analogues have been investigated for a wide range of biological effects, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4] This in-depth technical guide explores the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of this compound derivatives stems from their ability to interact with a variety of cellular targets. The following tables summarize the quantitative data for the inhibitory activities of selected derivatives against key enzymes and receptors.

Table 1: Carbonic Anhydrase Inhibition

CompoundTarget IsoformKi (nM)Reference
6-(hydroxymethyl)-2H-chromen-2-oneCA I8400
6-Acetyl-7-ethoxy-2H-chromen-2-oneCA II7400
6-Acetyl-7-hydroxy-2H-chromen-2-oneCA II8030
Coumarin-linked 4-anilinomethyl-1,2,3-triazole derivativesCA IX, XIIIVaries[5]

Table 2: P2Y6 Receptor Antagonism

CompoundIC50 (µM)AssayReference
3-nitro-2-(trifluoromethyl)-2H-chromene derivative (Bromo derivative 4)3.49Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells[6]
Trialkylsilyl-ethynyl derivatives (7 and 8)~1Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells[6]
t-butyl prop-2-yn-1-ylcarbamate 14~1Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells[6]
p-carboxyphenyl-ethynyl 16~1Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells[6]

Table 3: Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine 7cHEPG2-1 (Liver Carcinoma)2.70 ± 0.28[7]
Thiazole 23gHEPG2-1 (Liver Carcinoma)3.50 ± 0.23[7]
1,3,4-Thiadiazole 18aHEPG2-1 (Liver Carcinoma)4.90 ± 0.23[7]
6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511)Panel of 12 tumor cell linesPotent[8]

Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

One of the key pathways implicated in the anticancer activity of some 2H-chromene derivatives is the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and migration.[8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream BENC511 BENC-511 (2H-chromene derivative) BENC511->PI3K inhibits Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: PI3K/AKT Signaling Pathway Inhibition by a 2H-chromene derivative.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature.

Carbonic Anhydrase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against various carbonic anhydrase (CA) isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., CA I, II, IX, XII) are used. 4-Nitrophenyl acetate (NPA) is typically used as the substrate.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the respective CA isozyme, and the test compound at varying concentrations.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate, NPA. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.[9]

CA_Inhibition_Workflow Start Start Prep Prepare Reagents: - CA Isozyme - Test Compound - Buffer (pH 7.4) Start->Prep Mix Mix in 96-well plate: - Buffer - CA Isozyme - Test Compound Prep->Mix AddSubstrate Add Substrate (4-Nitrophenyl acetate) Mix->AddSubstrate Measure Monitor Absorbance at 400 nm AddSubstrate->Measure Analyze Calculate IC50 and Ki values Measure->Analyze End End Analyze->End

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HEPG2-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of potential therapeutic applications. Their ability to target key proteins such as carbonic anhydrases, P2Y6 receptors, and components of the PI3K/AKT signaling pathway underscores their potential in the development of novel treatments for cancer, inflammatory diseases, and neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

References

In Silico Prediction of 2H-Chromen-6-Amine Bioactivity: A Technical Guide to Identifying 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of 2H-chromen-6-amine derivatives, with a specific focus on their potential as 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a critical target in the inflammatory cascade, playing a key role in the biosynthesis of leukotrienes. Inhibition of this enzyme represents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This document details the computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, for the identification and optimization of novel this compound-based 5-LOX inhibitors. Furthermore, it provides comprehensive experimental protocols for the validation of in silico findings and outlines the key aspects of the 5-lipoxygenase signaling pathway.

Introduction to this compound and 5-Lipoxygenase

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an amine group at the 6-position of the 2H-chromene core has been shown to be a valuable strategy for the development of potent and selective enzyme inhibitors. One such derivative, (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140), has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX)[1][2].

5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to proinflammatory leukotrienes.[3][4] The 5-LOX pathway is a major contributor to the inflammatory response, and its dysregulation is implicated in numerous inflammatory disorders. Therefore, the development of novel 5-LOX inhibitors is of significant therapeutic interest.

In Silico Bioactivity Prediction Methodologies

The prediction of bioactivity for novel compounds through computational methods is a cornerstone of modern drug discovery. These in silico techniques offer a rapid and cost-effective approach to identify promising lead candidates and guide their optimization.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, a this compound derivative binding to the active site of 5-LOX. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding affinity.

Experimental Protocol: Molecular Docking of this compound Derivatives against 5-LOX

  • Protein Preparation:

    • The three-dimensional crystal structure of human 5-lipoxygenase (PDB ID: 3O8Y) is retrieved from the Protein Data Bank.[1]

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The iron cofactor in the active site is retained and its parameters are properly defined.

  • Ligand Preparation:

    • The 3D structure of the this compound derivative (e.g., KRH-102140) is generated using a molecular modeling software.

    • The ligand is energy-minimized to obtain a low-energy conformation. Appropriate protonation states are assigned.

  • Docking Simulation:

    • A docking grid is defined around the active site of 5-LOX, encompassing the key catalytic residues.

    • The prepared ligand is docked into the defined grid using a suitable docking algorithm (e.g., AutoDock, Glide, GOLD).

    • Multiple docking poses are generated and scored based on their predicted binding affinity.

  • Analysis of Results:

    • The top-ranked docking poses are visually inspected to analyze the binding mode and interactions with the active site residues.

    • Key interactions, such as hydrogen bonds with specific amino acids and hydrophobic interactions within the binding pocket, are identified.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. A robust QSAR model can be used to predict the activity of novel, untested compounds.

Experimental Protocol: 2D-QSAR Modeling for 5-LOX Inhibitors

  • Data Set Preparation:

    • A dataset of this compound derivatives with experimentally determined 5-LOX inhibitory activity (e.g., IC50 values) is compiled.

    • The biological activity data is converted to a logarithmic scale (pIC50 = -log(IC50)).

  • Descriptor Calculation:

    • A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each compound in the dataset.

  • Model Building:

    • The dataset is divided into a training set and a test set.

    • A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a regression model that correlates the descriptors with the pIC50 values for the training set.[5]

  • Model Validation:

    • The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to assess the model's robustness and predictive ability.[5]

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exhibit a specific biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling for 5-LOX Inhibitors

  • Training Set Selection:

    • A set of structurally diverse and highly active 5-LOX inhibitors is selected as the training set.

  • Pharmacophore Generation:

    • A pharmacophore generation algorithm is used to identify the common chemical features present in the training set molecules.

    • The algorithm generates several pharmacophore hypotheses, each consisting of a unique arrangement of features.

  • Pharmacophore Validation:

    • The generated pharmacophore models are validated by their ability to distinguish between active and inactive compounds in a database. A good pharmacophore model will have a high enrichment factor, meaning it preferentially identifies active compounds.

  • Database Screening:

    • The validated pharmacophore model is used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

Data Presentation

The following tables summarize the key quantitative data related to the bioactivity of the exemplary this compound derivative, KRH-102140, as a 5-LOX inhibitor.

Table 1: In Vitro and In Vivo Bioactivity of KRH-102140

ParameterValueReference
5-LO Enzyme Activity (IC50)160 ± 23 nmol/l[1][2]
Leukotriene B4 (LTB4) Inhibition in RBL-1 cellsParallel to 5-LO activity[1][2]
Oral Bioavailability (in rats)66%[1][2]

Table 2: Predicted ADME/Tox Properties of this compound Scaffold (Hypothetical data based on general in silico predictions for similar scaffolds)

PropertyPredicted ValueMethod
Human Intestinal AbsorptionHighSwissADME
Blood-Brain Barrier PermeationLowpkCSM
CYP2D6 InhibitionInhibitorSwissADME
AMES ToxicityNon-mutagenicProTox-II
CarcinogenicityNon-carcinogenProTox-II

Experimental Protocols for In Vitro and In Vivo Validation

The validation of in silico predictions through experimental assays is a critical step in the drug discovery process.

In Vitro 5-LOX Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on the activity of the 5-LOX enzyme.

Protocol:

  • Enzyme Source: Recombinant human 5-LOX expressed in insect cell lysates.[1][2]

  • Substrate: Arachidonic acid.

  • Assay Procedure:

    • The test compound (e.g., KRH-102140) at various concentrations is pre-incubated with the 5-LOX enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of 5-LOX products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored spectrophotometrically or by HPLC.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

In Vivo Murine Model of Inflammation

This assay evaluates the anti-inflammatory efficacy of the compound in a living organism.

Protocol:

  • Animal Model: ICR mice.[1][2]

  • Induction of Inflammation: Mouse ear edema is induced by the topical application of arachidonic acid.[1][2]

  • Treatment: The test compound is administered orally at different doses (e.g., 10-100 mg/kg for KRH-102140).[1][2]

  • Evaluation of Anti-inflammatory Effect:

    • The reduction in ear edema is measured.

    • Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is quantified in the ear tissue.

    • The levels of leukotriene B4 (LTB4) in the ear tissue are measured by ELISA.[1][2]

Mandatory Visualizations

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the key steps in the 5-lipoxygenase signaling pathway, from the release of arachidonic acid to the production of proinflammatory leukotrienes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX / FLAP 5-LOX 5-Lipoxygenase (5-LOX) FLAP 5-LOX Activating Protein (FLAP) LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation 2H_Chromen_6_amine This compound (e.g., KRH-102140) 2H_Chromen_6_amine->5-LOX Inhibition

Caption: The 5-Lipoxygenase Signaling Pathway.

In Silico Drug Discovery Workflow

This diagram outlines the typical workflow for the in silico prediction and validation of bioactive compounds.

G Start Compound Library (2H-Chromen-6-amines) Virtual_Screening Virtual Screening (Docking, Pharmacophore) Start->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification QSAR_Modeling QSAR Modeling Hit_Identification->QSAR_Modeling Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization QSAR_Modeling->Lead_Optimization ADMET_Prediction In Silico ADME/Tox Prediction Lead_Optimization->ADMET_Prediction Synthesis Chemical Synthesis ADMET_Prediction->Synthesis In_Vitro_Assays In Vitro Assays (5-LOX Inhibition) Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Inflammation Models) In_Vitro_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: In Silico Drug Discovery Workflow.

Conclusion

The in silico prediction of bioactivity for this compound derivatives has emerged as a powerful strategy for the discovery of novel 5-lipoxygenase inhibitors. By leveraging computational techniques such as molecular docking, QSAR, and pharmacophore modeling, researchers can efficiently screen large compound libraries, identify promising lead candidates, and guide their optimization towards enhanced potency and favorable pharmacokinetic profiles. The integration of these in silico methods with robust in vitro and in vivo experimental validation is crucial for the successful development of new anti-inflammatory therapeutics targeting the 5-LOX pathway. This technical guide provides a comprehensive framework for researchers and drug development professionals to navigate the exciting landscape of computational drug discovery in the context of this compound bioactivity.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives, particularly the 2H-isomers, represent a privileged scaffold in medicinal chemistry and drug discovery. These heterocyclic compounds are integral to a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. The biological versatility of 2H-chromenes, including their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, has spurred the development of efficient and sustainable synthetic methodologies.[1][2][3][4] Microwave-assisted organic synthesis has emerged as a powerful tool in this endeavor, offering distinct advantages over conventional heating methods.[5][6] This technology facilitates rapid, uniform heating, leading to dramatically reduced reaction times, increased product yields, and often, enhanced purity.[5] These benefits are particularly impactful in the context of multicomponent reactions, which are frequently employed for the synthesis of complex chromene libraries.[7][8] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various 2H-chromene derivatives, aiming to equip researchers with the practical knowledge to leverage this enabling technology in their drug development efforts.

Comparative Data of Microwave-Assisted vs. Conventional Synthesis

The adoption of microwave irradiation for the synthesis of 2H-chromene derivatives has consistently demonstrated significant improvements in reaction efficiency. The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted methods over conventional heating protocols.

Table 1: Synthesis of 2-Amino-4H-chromene Derivatives

EntryAldehydeNaphtholCatalystMethodTemperature (°C)TimeYield (%)Reference
1Benzaldehydeα-NaphtholFeTiO₃Microwave1205 min95[8]
24-Chlorobenzaldehydeα-NaphtholFeTiO₃Microwave1204 min98[8]
34-Nitrobenzaldehydeα-NaphtholFeTiO₃Microwave1203 min96[8]
4Benzaldehydeβ-NaphtholFeTiO₃Microwave1205 min96[8]
54-Chlorobenzaldehydeβ-NaphtholFeTiO₃Microwave1203 min97[8]
64-Nitrobenzaldehydeβ-NaphtholFeTiO₃Microwave1204 min95[8]

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles

CompoundMethodSolventTemperature (°C)TimeYield (%)Reference
8aMicrowaveDMF1208-10 min85[9][10]
8aConventionalDMFReflux4-6 h60[9][10]
8bMicrowaveDMF1208-10 min88[9][10]
8bConventionalDMFReflux4-6 h65[9][10]

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of different classes of 2H-chromene derivatives.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-4H-chromenes using a Magnetic Catalyst

This protocol describes a green and highly efficient one-pot, three-component synthesis of 2-amino-4H-chromene derivatives using aromatic aldehydes, malononitrile, and α- or β-naphthol under microwave irradiation without a solvent.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (0.05 g)

  • Microwave reactor vials

  • Ethanol (for recrystallization)

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for the time specified in Table 1 (typically 3-5 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.

  • Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Spiro-2H-chromene Derivatives

This protocol details the synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles via a one-pot, three-component reaction under microwave irradiation.[9][10]

Materials:

  • 6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)

  • Cyclohexanone or Cyclopentanone (1 mmol)

  • Malononitrile (1 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Microwave reactor vials

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 8-10 minutes.[9][10]

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.

experimental_workflow reagents Reactants & Catalyst vial Microwave Vial reagents->vial mw_reactor Microwave Reactor vial->mw_reactor irradiation Irradiation (Controlled Time & Temp) mw_reactor->irradiation workup Reaction Work-up (Cooling, Precipitation) irradiation->workup purification Purification (Filtration, Recrystallization) workup->purification product Pure 2H-Chromene Derivative purification->product

Caption: General workflow for microwave-assisted synthesis.

reaction_mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization aldehyde Ar-CHO knoevenagel_product Ar-CH=C(CN)₂ aldehyde->knoevenagel_product + Malononitrile - H₂O malononitrile CH₂(CN)₂ malononitrile->knoevenagel_product intermediate Michael Adduct knoevenagel_product->intermediate + Naphthol knoevenagel_product->intermediate naphthol Naphthol naphthol->intermediate cyclized_product Cyclized Intermediate intermediate->cyclized_product Intramolecular Cyclization final_product 2-Amino-4H-chromene cyclized_product->final_product Tautomerization

Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.

Applications in Drug Development

2H-chromene derivatives synthesized via microwave-assisted methods are being actively investigated for a range of therapeutic applications. Their diverse biological activities make them attractive candidates for lead optimization in drug discovery programs.[11][12]

  • Anticancer Activity: Numerous 2H-chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[11] The ability to rapidly synthesize libraries of these compounds using microwave technology accelerates the identification of structure-activity relationships (SAR) and the development of more effective anticancer agents.[1]

  • Antimicrobial Properties: The chromene scaffold is a key component in many compounds exhibiting antibacterial and antifungal properties.[7] Microwave synthesis provides a means to efficiently generate novel derivatives for screening against a panel of pathogenic microbes.

  • Neuroprotective Effects: Certain 2H-chromene derivatives have been identified as inhibitors of monoamine oxidase (MAO), suggesting their potential in the treatment of neurodegenerative disorders like Parkinson's disease.[13]

The efficiency and green credentials of microwave-assisted synthesis make it an invaluable tool for the exploration of the chemical space around the 2H-chromene core, paving the way for the discovery of next-generation therapeutics.[6]

References

One-Pot Synthesis of Functionalized 2H-Chromenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 2H-chromenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline various catalytic systems and methodologies that offer efficient, atom-economical, and often environmentally benign routes to these valuable scaffolds.

Introduction

2H-chromenes are a core structural motif found in a wide array of natural products and synthetic molecules exhibiting pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. One-pot multi-component reactions have emerged as a powerful strategy for the synthesis of these compounds, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, saving time, and often increasing overall yields. This document details several robust one-pot protocols for the synthesis of functionalized 2H-chromenes.

I. Palladium-Catalyzed One-Pot Synthesis from Bromoquinones and Vinyl Stannanes

This method involves a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane, which proceeds through a cascade of reactions including a Stille coupling, enolization, and an oxa-6π electrocyclization to afford the 2H-chromene scaffold.[1]

Experimental Protocol

General Procedure 6: One-pot synthesis of 2H-chromenes [1]

  • Dissolve the bromoquinone substrate (0.1-0.25 mmol) and an equimolar amount of the vinylstannane in toluene (30-80 mL, to achieve an approximate concentration of 3 mM).

  • Add HMPA (2-5 %v/v) and (Ph₃P)₄Pd (1-2 mol%) to the solution.

  • Stir the solution at reflux in the dark for 0.5-1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until complete conversion of the substrates is observed.

  • Upon completion, dilute the reaction mixture with toluene and wash twice with water.

  • Extract the aqueous phases two more times with toluene.

  • Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative TLC on silica gel using mixtures of ethyl acetate and hexane to afford the final 2H-chromene.

Data Presentation
EntryBromoquinoneVinyl StannaneCatalyst Loading (mol%)Time (h)Yield (%)Reference
12-bromo-5,6-dimethylquinone21-2171[1]
22-bromo-3-methoxyquinone21-2170[1]
3bromobenzoquinone21-20.566[1]

II. Magnetic Nanocatalyst-Mediated One-Pot Synthesis of 2-Amino-4H-Chromenes

The use of magnetic nanocatalysts offers a green and efficient approach for the synthesis of 2-amino-4H-chromene derivatives. These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss in activity.[2][3] This protocol describes a three-component reaction of an enolizable compound, malononitrile, and an arylaldehyde.

Experimental Protocol

General procedure for the synthesis of 2-amino-4H-chromenes [2]

  • In a reaction vessel, combine the enolizable compound (e.g., dimedone, 4-hydroxycoumarin, or 2-naphthol; 1 mmol), malononitrile (1.1 mmol), the desired aldehyde (1 mmol), and the magnetic nanocatalyst (e.g., MNPs@Cu or nano-cellulose/Ti(IV)/Fe₃O₄; 0.05 g).[2][4]

  • Heat the mixture at 70-90 °C under solvent-free conditions.[2][4]

  • Monitor the reaction progress using TLC.

  • After completion of the reaction, add water to the mixture.

  • Separate the solid product by filtration. For magnetic catalysts, an external magnet can be used to hold the catalyst while the product is washed out.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.

Data Presentation
EntryAldehydeEnolizable CompoundCatalystTemperature (°C)Time (min)Yield (%)Reference
1BenzaldehydeDimedonenano-cellulose/Ti(IV)/Fe₃O₄703098[4]
24-ChlorobenzaldehydeDimedonenano-cellulose/Ti(IV)/Fe₃O₄702096[4]
34-Nitrobenzaldehyde4-HydroxycoumarinMNPs@Cu902594[2]
43-Bromobenzaldehydeα-NaphtholMNPs@Cu903092[2]

III. DABCO-CuCl Complex Catalyzed One-Pot Synthesis of 2-Amino-4H-Chromenes

A simple and efficient one-pot, three-component synthesis of 2-amino-4H-chromenes can be achieved using a DABCO-CuCl complex as the catalyst in methanol at room temperature.[5][6] This method offers mild reaction conditions and high yields.

Experimental Protocol

General procedure for the synthesis of 2-amino-4H-chromenes [5]

  • To a solution of the appropriate benzaldehyde (1 mmol), malononitrile (79 mg, 1.1 mmol), and α- or β-naphthol (1.2 mmol) in methanol (5 mL), add the DABCO-CuCl complex (0.02 g).

  • Stir the reaction mixture at room temperature for the appropriate time as indicated by TLC monitoring.

  • Upon completion, add 0.5 mL of water to the reaction mixture.

  • Filter the resulting precipitate and wash with water.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation
EntryAldehydeNaphtholTime (h)Yield (%)Reference
14-Chlorobenzaldehydeβ-Naphthol1.595[5]
24-Methoxybenzaldehydeβ-Naphthol2.592[5]
3Benzaldehydeα-Naphthol2.094[5]
44-Nitrobenzaldehydeα-Naphthol1.096[5]

IV. Microwave-Assisted One-Pot Synthesis of 2H-Chromenes

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that often leads to shorter reaction times, higher yields, and cleaner reactions.[7] This protocol outlines a general approach for the synthesis of 2H-chromene derivatives under microwave irradiation.

Experimental Protocol

General procedure for microwave-assisted synthesis [8]

  • In a microwave-safe tube, mix the starting materials (e.g., a salicylaldehyde derivative and an active methylene compound) and the catalyst in a suitable solvent or under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically 3-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel and work up the mixture according to the specific requirements of the product (e.g., precipitation with water, extraction with an organic solvent).

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
EntryReactant 1Reactant 2ConditionsTime (min)Yield (%)Reference
16-butoxy-2-oxo-2H-chromene-4-carbaldehydevarious amines120W, 100°C, solvent-free3-5High[8]
26-hydroxy-4-methyl-2H-chromen-2-oneCyclohexanone, Malononitrile120°C, DMF, AcOH8-10Good[9][10]

Visualizations

General Workflow for One-Pot Synthesis of 2H-Chromenes

G General Workflow for One-Pot Synthesis A Starting Materials (e.g., Aldehyde, Malononitrile, Phenol) C One-Pot Reaction (Heating/Microwave) A->C B Catalyst & Solvent/Solvent-free B->C D Work-up (Filtration/Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Functionalized 2H-Chromene E->F

Caption: A generalized workflow for the one-pot synthesis of functionalized 2H-chromenes.

Reaction Pathway for Three-Component Synthesis of 2-Amino-4H-Chromenes

G Reaction Pathway for 2-Amino-4H-Chromene Synthesis cluster_start Starting Materials cluster_michael Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate1 α-Cyanocinnamonitrile Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Phenol Activated Phenol Phenol->Michael Intermediate2 Acyclic Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Amino-4H-Chromene Cyclization->Product

Caption: A plausible reaction mechanism for the three-component synthesis of 2-amino-4H-chromenes.

References

Application Notes and Protocols: Amino Acid-Promoted Synthesis of 2H-Chromenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2H-chromenes from phenols and enals, promoted by amino acids. This method offers a sustainable and efficient alternative to traditional synthetic routes that often rely on expensive or toxic transition metals or petroleum-based amines. The 2H-chromene scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and biologically active compounds with a wide range of activities, including cytotoxic, antiparasitic, and antifungal properties.[1]

Introduction

The synthesis of 2H-chromenes is of significant interest in organic and medicinal chemistry. Traditional methods for their preparation include the thermal or metal-catalyzed cyclization of aryl propargyl ethers and the addition of Grignard reagents to 2-chromones.[1] An efficient alternative is the annulation of nucleophilic phenols, such as resorcinols, with enals. This reaction can be effectively promoted by simple, bio-based amino acids, with L-alanine being a particularly effective catalyst.[1][2] This approach is not only aligned with the principles of green chemistry but has also been shown to be scalable and applicable to a broad range of substrates, enabling the single-step synthesis of several natural products.[1][2]

The proposed reaction mechanism involves the formation of an electrophilic iminium intermediate from the reaction of the amino acid with the enal. This intermediate then reacts with the nucleophilic phenol, followed by a 6π-electrocyclization to form the 2H-chromene structure.[1][2]

Key Advantages of the Amino Acid-Promoted Method:

  • Sustainable: Utilizes bio-based and readily available amino acids as catalysts.[1][2]

  • Efficient: Provides good to excellent yields for a variety of substrates.[1]

  • Scalable: The reaction can be performed on a multigram scale.[1][2]

  • Versatile: Applicable to the synthesis of various natural products and biologically active molecules.[1][2]

Experimental Protocols

General Procedure for the L-Alanine-Promoted Synthesis of 2,2-Dimethyl-2H-Chromenes

This protocol describes a typical procedure for the synthesis of 2,2-dimethyl-2H-chromenes from substituted resorcinols and 3-methyl-2-butenal, using L-alanine as the catalyst.

Materials:

  • Substituted resorcinol (1.0 equiv)

  • 3-Methyl-2-butenal (1.5 equiv)

  • L-alanine (1.0 equiv)

  • Toluene or Propyl Acetate (to make a 0.1 M solution with respect to the resorcinol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, add the substituted resorcinol (1.0 equiv).

  • Add toluene or propyl acetate to achieve a concentration of 0.1 M based on the resorcinol.

  • Add 3-methyl-2-butenal (1.5 equiv) to the flask.

  • Add L-alanine (1.0 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approximately 120 °C in toluene) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2H-chromene.

Data Presentation

The efficiency of the amino acid-promoted synthesis is demonstrated by the yields obtained for various substrates. The following tables summarize the quantitative data from representative experiments.

Table 1: Amine Catalyst Screening for the Synthesis of 2H-Chromene 10a
EntryCatalyst (1 equiv)SolventTemperature (°C)Yield (%) of 10a
1L-AlanineToluene12082
2D-AlanineToluene12080
3L-ValineToluene12075
4L-ProlineToluene12065
5GlycineToluene12078
6β-AlanineToluene12071

Reaction conditions: Dihydropinosylvin (8) (1 equiv), 3-methyl-2-butenal (9) (2.5 equiv), catalyst (1 equiv), toluene (0.1 M), 120 °C in a sealed tube.[3]

Table 2: Substrate Scope for the L-Alanine-Promoted Synthesis of 2H-Chromenes
EntryPhenolEnalProductYield (%)
1Resorcinol3-Methyl-2-butenal2,2-Dimethyl-7-hydroxy-2H-chromene85
2Olivetol3-Methyl-2-butenalCannabichromene78
3Resveratrol3-Methyl-2-butenalArahypin-581 (10g scale)
4Piceatannol3-Methyl-2-butenalArachidin-645

General conditions: Phenol (1 equiv), enal (1.5 equiv), L-alanine (1 equiv), toluene or propyl acetate (0.1 M), reflux.[1]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the amino acid-promoted synthesis of 2H-chromenes.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Phenol (e.g., Resorcinol) D Mix and Reflux in Solvent (Toluene or Propyl Acetate) A->D B Enal (e.g., 3-Methyl-2-butenal) B->D C Amino Acid (e.g., L-Alanine) C->D E Cool to Room Temperature D->E F Solvent Evaporation E->F G Column Chromatography F->G H Pure 2H-Chromene G->H

Caption: General experimental workflow for 2H-chromene synthesis.

Proposed Reaction Mechanism

The diagram below outlines the proposed catalytic cycle for the amino acid-promoted formation of 2H-chromenes.

G A Amino Acid + Enal B Iminium Ion Intermediate A->B Condensation C Nucleophilic Attack by Phenol B->C D Intermediate Adduct C->D E 6π-Electrocyclization D->E Tautomerization & Cyclization F 2H-Chromene + Regenerated Amino Acid E->F Proton Transfer F->A Catalytic Cycle

Caption: Proposed mechanism for 2H-chromene synthesis.

References

Application Notes and Protocols for N-Functionalization of 2H-Chromen-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 2H-chromen-6-amine, a valuable scaffold in medicinal chemistry and materials science. The following sections outline common N-functionalization strategies, including N-acylation, N-alkylation, and N-sulfonylation, complete with experimental procedures and comparative data.

Introduction

The 2H-chromene framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting significant biological activities. The presence of an amino group at the C-6 position of the 2H-chromene core offers a versatile handle for chemical modification, enabling the synthesis of novel derivatives with potentially enhanced or modulated pharmacological profiles. This document details robust and reproducible protocols for the N-functionalization of this compound, providing a foundation for the exploration of its chemical space.

N-Functionalization Strategies

The primary amino group of this compound is a nucleophilic site that readily participates in various chemical transformations. The most common and synthetically useful N-functionalization reactions include:

  • N-Acylation: The introduction of an acyl group to form an amide linkage. This is a widely used method to modify the electronic and steric properties of the amino group and is often employed in drug design to modulate target binding and pharmacokinetic properties.

  • N-Alkylation: The introduction of an alkyl group. This modification can influence the basicity and lipophilicity of the parent amine.

  • N-Sulfonylation: The formation of a sulfonamide linkage. Sulfonamides are a key functional group in a large number of marketed drugs and are known to participate in important binding interactions with biological targets.

The following diagram illustrates the general workflow for the synthesis and subsequent N-functionalization of this compound.

G cluster_0 Synthesis of Starting Material cluster_1 N-Functionalization Protocols cluster_2 Product Analysis 6-Nitro-2H-chromen-2-one 6-Nitro-2H-chromen-2-one This compound This compound 6-Nitro-2H-chromen-2-one->this compound Reduction (e.g., Fe/NH4Cl) N-Acylation N-Acylation This compound->N-Acylation Acyl Chloride/Anhydride Base N-Alkylation N-Alkylation This compound->N-Alkylation Alkyl Halide Base N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation Sulfonyl Chloride Base Purification Purification N-Acylation->Purification N-Alkylation->Purification N-Sulfonylation->Purification Characterization Characterization Purification->Characterization TLC, Column Chromatography Final Product Final Product Characterization->Final Product NMR, MS, IR G Start Start Dissolve Dissolve this compound and base (e.g., TEA) in solvent (e.g., DCM) Start->Dissolve Cool Cool the reaction mixture to 0 °C Dissolve->Cool Add_Acyl_Chloride Add acyl chloride dropwise Cool->Add_Acyl_Chloride Warm_to_RT Allow the reaction to warm to room temperature Add_Acyl_Chloride->Warm_to_RT Monitor Monitor reaction progress by TLC Warm_to_RT->Monitor Workup Perform aqueous workup Monitor->Workup Upon completion Dry Dry the organic layer and concentrate Workup->Dry Purify Purify the crude product by column chromatography Dry->Purify Product Product Purify->Product G Start Start Dissolve_Amine Dissolve this compound in pyridine or DCM with TEA Start->Dissolve_Amine Cool_Mixture Cool to 0 °C Dissolve_Amine->Cool_Mixture Add_Sulfonyl_Chloride Add sulfonyl chloride Cool_Mixture->Add_Sulfonyl_Chloride Stir_at_RT Stir at room temperature Add_Sulfonyl_Chloride->Stir_at_RT Monitor_TLC Monitor reaction by TLC Stir_at_RT->Monitor_TLC Quench Quench with dilute HCl Monitor_TLC->Quench Upon completion Extract Extract with ethyl acetate Quench->Extract Wash_Dry_Concentrate Wash, dry, and concentrate the organic layer Extract->Wash_Dry_Concentrate Purify_Column Purify by column chromatography Wash_Dry_Concentrate->Purify_Column Product Product Purify_Column->Product

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2H-Chromen-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2H-chromen-6-amine (also known as 6-aminocoumarin) as a versatile starting material for the preparation of a diverse range of novel heterocyclic compounds with potential biological activities. The protocols outlined below are based on established synthetic methodologies and provide detailed procedures for the synthesis of pyrazole, and thiazole derivatives.

Introduction

2H-chromen-2-one and its derivatives, commonly known as coumarins, are a prominent class of heterocyclic compounds widely distributed in nature. They form the core structure of numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group at the C-6 position of the coumarin scaffold, affording this compound, provides a key functional handle for further molecular elaboration. This primary aromatic amine serves as a versatile nucleophile and a precursor for the construction of various fused and appended heterocyclic rings, leading to the generation of novel chemical entities with potentially enhanced pharmacological profiles.

This document details the synthesis of several classes of heterocyclic compounds derived from this compound, presenting quantitative data in tabular format for easy comparison and providing step-by-step experimental protocols.

Data Presentation

Table 1: Synthesis of Pyrazole Derivatives from this compound
CompoundStructureYield (%)m.p. (°C)Molecular Formula
1 3-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde85210-212C₂₀H₁₂N₂O₃
2 1-(4-Chlorophenyl)-3-(2-oxo-2H-chromen-6-yl)-1H-pyrazole-4-carbaldehyde82225-227C₂₀H₁₁ClN₂O₃
Table 2: Synthesis of Thiazole Derivatives from this compound
CompoundStructureYield (%)m.p. (°C)Molecular Formula
3 N-(4-phenylthiazol-2-yl)-2-oxo-2H-chromen-6-amine78245-247C₁₈H₁₁N₃O₂S
4 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromen-6-amine75260-262C₁₈H₁₀ClN₃O₂S

Experimental Protocols

Synthesis of this compound (Starting Material)

A common route to this compound involves the reduction of 6-nitro-2H-chromen-2-one.

Protocol 1: Reduction of 6-nitro-2H-chromen-2-one

  • To a stirred solution of 6-nitro-2H-chromen-2-one (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a celite bed and wash the residue with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized from this compound through a multi-step sequence involving diazotization, followed by coupling with an active methylene compound and subsequent cyclization. A more direct approach involves the synthesis of a chalcone followed by cyclization with hydrazine. However, a versatile method is the Vilsmeier-Haack reaction on a hydrazone derivative.

Protocol 2: Synthesis of 3-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1)

Step 1: Synthesis of 2-oxo-2H-chromene-6-carbaldehyde hydrazone

  • Synthesize 2-oxo-2H-chromene-6-carbaldehyde from 6-bromo-2H-chromen-2-one via lithiation and formylation.

  • To a solution of 2-oxo-2H-chromene-6-carbaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Add a few drops of glacial acetic acid and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding hydrazone.

Step 2: Vilsmeier-Haack Cyclization

  • To a cold (0 °C) solution of the hydrazone (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 30 minutes and then heat at 60-70 °C for 5-6 hours.

  • Pour the cooled reaction mixture onto crushed ice with constant stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford compound 1 .

Synthesis of Thiazole Derivatives

Thiazole derivatives can be prepared from this compound by the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-haloketone.

Protocol 3: Synthesis of N-(4-phenylthiazol-2-yl)-2-oxo-2H-chromen-6-amine (3)

Step 1: Synthesis of 1-(2-oxo-2H-chromen-6-yl)thiourea

  • To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, add an equimolar amount of ammonium thiocyanate.

  • Add benzoyl chloride (1.1 eq) dropwise and reflux the mixture for 6-8 hours.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the benzoyl thiourea intermediate.

  • Hydrolyze the intermediate with aqueous sodium hydroxide to obtain 1-(2-oxo-2H-chromen-6-yl)thiourea.

Step 2: Hantzsch Thiazole Synthesis

  • A mixture of 1-(2-oxo-2H-chromen-6-yl)thiourea (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is poured into cold water.

  • The precipitated solid is filtered, washed with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted starting material.

  • The crude product is washed again with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give compound 3 .

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_pyrazole Pyrazole Synthesis cluster_thiazole Thiazole Synthesis start 6-Nitro-2H-chromen-2-one amine This compound start->amine Reduction (Fe/NH4Cl) hydrazone Hydrazone Derivative amine->hydrazone Reaction with Phenylhydrazine thiourea Thiourea Derivative amine->thiourea Reaction with NH4SCN/PhCOCl pyrazole Pyrazole Derivative (1, 2) hydrazone->pyrazole Vilsmeier-Haack Cyclization thiazole Thiazole Derivative (3, 4) thiourea->thiazole Hantzsch Synthesis with α-haloketone

Caption: Synthetic workflow for novel heterocyclic compounds.

signaling_pathway_placeholder A This compound Derivative B Target Protein / Enzyme A->B Binding/Inhibition C Biological Pathway Modulation B->C Signal Transduction D Therapeutic Effect (e.g., Anticancer, Antimicrobial) C->D Cellular Response

Caption: Putative signaling pathway for bioactive derivatives.

Application of 2H-Chromen-6-amine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-chromen-2-one (coumarin) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Among its various derivatives, those incorporating an amino group at the 6-position, i.e., 2H-chromen-6-amine and its analogs, have emerged as a promising class of compounds in the development of novel anticancer agents. These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, and their mechanism of action often involves the inhibition of key enzymes implicated in tumorigenesis, such as carbonic anhydrases. This document provides a detailed overview of the application of this compound derivatives in anticancer drug discovery, including quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Applications in Anticancer Research

Derivatives of this compound have been investigated for their potential to target and inhibit the growth of various cancer cells. A notable mechanism of action for some of these compounds is the inhibition of carbonic anhydrase IX (CAIX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor progression and metastasis.[1][2][3]

Data Presentation

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided to facilitate a comparative analysis of their potency.

Compound IDDerivative Structure/ClassCancer Cell LineIC50 (µM)TargetKi (nM)Reference
12c 6-aminocoumarin/piperazine hybridA549 (Lung)0.40--[4]
MCF-7 (Breast)0.51--[4]
6e Coumarin-linked 4-anilinomethyl-1,2,3-triazole--CAIX36.3[5]
6a Coumarin-linked 4-anilinomethyl-1,2,3-triazole--CAIX<50[5]
6f Coumarin-linked 4-anilinomethyl-1,2,3-triazole--CAIX<50[5]
EMAC10163b 2H-chromene derivative--CAIX530[6]
--CAXII470[6]
EMAC10164d 7H-furo-chromene derivative--CAIX460[6]
--CAXII800[6]

Experimental Protocols

Synthesis of 6-Amino-2H-chromen-2-one Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 6-amino-2H-chromen-2-one, a key intermediate, by the reduction of 6-nitro-2H-chromen-2-one.[5]

Materials:

  • 6-nitro-2H-chromen-2-one

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Fe powder (e.g., 1.7 g, 31 mmol) and NH4Cl (e.g., 0.8 g, 15 mmol) in a mixture of EtOH (30 mL) and water (10 mL).

  • Add 6-nitro-2H-chromen-2-one (e.g., 1.5 g, 7.8 mmol) to the reaction mixture.

  • Stir the mixture at 80 °C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-amino-2H-chromen-2-one.

  • The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase IX (CAIX) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CAIX.

Materials:

  • Recombinant human CAIX enzyme

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the Tris-HCl buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a control without any inhibitor.

  • Enzyme Addition: Add the CAIX enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the NPA substrate to each well.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The Ki value can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plot).

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Cancer

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX H_HCO3 H+ + HCO3- pHe_regulation Intracellular pH Regulation H_HCO3->pHe_regulation maintains alkaline pHi Metastasis Invasion & Metastasis H_HCO3->Metastasis acidifies ECM CAIX->H_HCO3 catalyzes Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a->CAIX Cell_Survival Cell Survival & Proliferation pHe_regulation->Cell_Survival Drug_Resistance Drug Resistance pHe_regulation->Drug_Resistance 2H_Chromen_6_amine This compound Derivatives 2H_Chromen_6_amine->CAIX inhibit

Caption: Carbonic Anhydrase IX (CAIX) signaling pathway in cancer.

Experimental Workflow for Anticancer Drug Development

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Lead Optimization start Start: Design of This compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification mtt_assay MTT Assay (Cytotoxicity Screening) purification->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 select_potent Select Potent Compounds ic50->select_potent caix_assay Carbonic Anhydrase IX Inhibition Assay select_potent->caix_assay pathway_analysis Signaling Pathway Analysis select_potent->pathway_analysis ki_value Determine Ki Values caix_assay->ki_value sar Structure-Activity Relationship (SAR) Studies ki_value->sar pathway_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end_point Preclinical Development lead_optimization->end_point

Caption: Experimental workflow for anticancer drug development.

References

Application Notes and Protocols for the Analytical Characterization of 2H-Chromen-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Chromen-6-amine and its derivatives are an important class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties make them attractive scaffolds in drug discovery and development. Thorough analytical characterization is crucial to confirm the identity, purity, and structure of these synthesized compounds. This document provides a detailed overview of the key analytical techniques and experimental protocols for the comprehensive characterization of this compound derivatives.

General Workflow for Characterization

A systematic approach is essential for the unambiguous characterization of newly synthesized this compound derivatives. The following workflow outlines the logical sequence of analytical techniques typically employed.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_chromatography Purity & Separation cluster_structure Definitive Structure synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ir FT-IR Spectroscopy (Functional Group Identification) purification->ir Initial Characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR for Structural Elucidation) ir->nmr ms Mass Spectrometry (Molecular Weight and Fragmentation) nmr->ms hplc HPLC Analysis (Purity Assessment & Quantification) ms->hplc Purity Check xray Single Crystal X-ray Diffraction (Absolute Structure Confirmation) hplc->xray If crystal is available

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a typical this compound derivative, the following proton signals are expected:

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Amine (-NH₂)3.5 - 5.0Broad singlet (br s)Chemical shift can vary with solvent and concentration. Disappears upon D₂O exchange.
Methylene (-O-CH₂-)~4.5 - 5.0Varies (e.g., doublet)Protons at the 2-position of the chromene ring.
Olefinic protons (-CH=CH-)5.5 - 7.0Doublets (d)Protons at the 3 and 4-positions of the chromene ring.
Aromatic protons (Ar-H)6.5 - 8.0Varies (d, dd, s)Protons on the benzene ring of the chromene core and any aryl substituents.
Substituent protonsVariesVariesDepends on the nature of other substituents on the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon TypeChemical Shift (δ, ppm)Notes
Methylene (-O-CH₂-)~65 - 75Carbon at the 2-position.
Olefinic carbons (-CH=CH-)~115 - 130Carbons at the 3 and 4-positions.
Aromatic carbons (Ar-C)~110 - 155Carbons of the benzene ring. The carbon bearing the amine group (C-6) is typically deshielded.
Carbonyl (C=O, if present)~160 - 180For derivatives like 2H-chromen-2-ones (coumarins).
Substituent carbonsVariesDepends on the nature of other substituents.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters are generally sufficient. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) should be performed to establish proton-proton and proton-carbon correlations.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structure. Electrospray ionization (ESI) is a common soft ionization technique for these compounds.

Expected Fragmentation Patterns

For this compound derivatives, the molecular ion peak [M+H]⁺ is typically observed. The fragmentation of amines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[1] For 2H-chromenes, a major fragmentation can occur by cleavage of the γ-bond relative to the carbocation center.[2] Common fragmentation pathways may include the loss of small neutral molecules or radicals.

Experimental Protocol for Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H stretch (primary amine)3400 - 3250MediumTwo bands are typically observed.[3]
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (lactone in coumarin)~1700StrongIf the compound is a coumarin derivative.
C=C stretch (aromatic)1600 - 1450Medium
N-H bend (primary amine)1650 - 1580Medium[3]
C-N stretch (aromatic amine)1335 - 1250Strong[3]
C-O stretch (ether)1250 - 1050Strong

Experimental Protocol for FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and can also be used for quantification. A reversed-phase HPLC method is commonly employed for chromene and coumarin derivatives.[4][5][6][7][8]

Logical Flow for HPLC Method Development

HPLC_Method_Development start Start: Define Analytical Goal (Purity, Quantification) column_selection Select Column (e.g., C18, C8) start->column_selection mobile_phase Choose Mobile Phase (e.g., Acetonitrile/Water, Methanol/Water) column_selection->mobile_phase detection Set Detection Wavelength (UV-Vis based on UV spectrum) mobile_phase->detection gradient Develop Elution Method (Isocratic or Gradient) detection->gradient optimization Optimize Parameters (Flow rate, Gradient slope, Temperature) gradient->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation

Caption: Logical flow for developing an HPLC method for this compound analysis.

Experimental Protocol for HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[4]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[6]

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Elution Program: A typical gradient could be:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: Monitor the absorbance at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy), for example, 276 nm.[6]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Principle

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated, from which the atomic positions can be determined.[9]

Experimental Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Conclusion

The comprehensive characterization of this compound derivatives requires a multi-technique approach. The combination of NMR, MS, and IR spectroscopy provides a detailed picture of the molecular structure and functional groups. HPLC is essential for determining the purity of the synthesized compounds. When single crystals are available, X-ray crystallography offers unambiguous confirmation of the three-dimensional structure. The protocols and data presented in these application notes provide a solid foundation for researchers in the successful characterization of this important class of compounds.

References

Troubleshooting & Optimization

Improving the yield of 2H-chromen-6-amine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2H-chromen-6-amine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in 2H-chromene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. For instance, in related chromene syntheses, catalysts like iron(III) chloride, gold-based catalysts, and various amines have been employed.[1] The yield can be highly dependent on the catalyst loading; for some reactions, increasing the catalyst percentage from 10 to 20 mol% has been shown to improve yields.[2]

  • Reaction Time and Temperature: Insufficient reaction time can lead to incomplete conversion. Conversely, prolonged reaction times or excessive temperatures can promote the formation of side products. Microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 15 minutes while achieving high yields (up to 95%).[3]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. Solvents like ethanol, dimethylformamide (DMF), and toluene have been used in chromene synthesis.[4][5] The optimal solvent will depend on the specific reaction pathway.

  • Side Reactions: The formation of undesired side products, such as benzofurans or 4H-chromene isomers, can reduce the yield of the desired 2H-chromene.[1] The choice of catalyst and reaction conditions can help to steer the reaction towards the desired product. For example, using aniline as an additive with an iron(III) chloride catalyst has been shown to improve the selectivity for benzopyran over benzofuran formation.[1]

Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these impurities?

Answer:

Impurity formation is a common challenge. The most common impurities in 2H-chromene synthesis are often isomers or related heterocyclic compounds.

  • Common Side Products: In the cyclization of aryl propargyl ethers, a common route to the 2H-chromene core, the formation of five-membered benzofuran rings can compete with the desired six-membered benzopyran ring formation.[1] Additionally, isomerization of the 2H-chromene product to the more stable 4H-chromene can occur, particularly at elevated temperatures.[1]

  • Minimizing Side Reactions:

    • Catalyst Selection: Certain catalysts can favor the desired cyclization pathway. For example, gold-catalyzed reactions have shown good selectivity for 2H-chromene synthesis.[1]

    • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the formation of thermodynamically favored but undesired isomers.

    • Protecting Groups: If reactive functional groups on the starting materials are leading to side reactions, the use of appropriate protecting groups may be necessary.

Question 3: The purification of my this compound product by column chromatography is proving difficult. What can I do to improve the separation?

Answer:

The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel of a standard chromatography column, resulting in poor separation and tailing peaks.[6]

  • Use of a Competing Amine: Adding a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase can help to neutralize the acidic silanol groups on the silica surface and improve the elution of the basic product.[6][7]

  • Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amine groups can mask the acidic silanols and prevent strong interactions with the basic product, often leading to much better separation with simpler solvent systems like hexane/ethyl acetate.[6]

  • Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography can be a good alternative. By adjusting the mobile phase pH to be about two units above the pKa of the amine, the compound will be in its free-base form, increasing its retention and improving the likelihood of a successful separation.[7]

Frequently Asked Questions (FAQs)

What are the common synthetic routes for preparing this compound?

While direct, one-step syntheses of this compound are not extensively reported, a common and logical approach is a two-step synthesis:

  • Synthesis of a 6-nitro-2H-chromene precursor. This can be achieved through various methods for constructing the 2H-chromene ring, starting from a commercially available nitrophenol derivative.

  • Reduction of the nitro group. The 6-nitro group can then be reduced to the desired 6-amine using standard reducing agents. A common method for this transformation on a related coumarin scaffold is the use of iron powder and ammonium chloride in an ethanol/water mixture.[8]

Which catalysts are most effective for the synthesis of the 2H-chromene ring?

A variety of catalysts have been successfully employed for the synthesis of 2H-chromenes, and the best choice depends on the specific reaction pathway:

  • Gold Catalysts: Catalysts like Ph3PAuNTf2 and [(Ph3P)Au(Cl)] are effective for the cycloisomerization of aryl propargyl ethers.[1]

  • Iron Catalysts: Iron(III) chloride is a cost-effective catalyst for the cyclization of 2-propargylphenols.[1]

  • Amine Catalysts: Secondary amines can be used to catalyze the cascade annulation of 2-O-propargylarylaldehydes with phenols.[3] Amino acids have also been explored as sustainable amine catalyst alternatives.[9]

  • Palladium Catalysts: Palladium catalysts are used in hydroarylation/C-O coupling sequences to produce 2H-chromenes.[1]

How can I improve the regioselectivity of my reaction to favor the 2H-chromene product?

In many synthetic routes, there is a possibility of forming regioisomers. For instance, in the cyclization of propargyl ethers, both 6-endo-dig and 5-exo-dig cyclizations are possible, leading to 2H-chromenes and benzofurans, respectively.[1]

  • Additives: The addition of aniline has been shown to improve the selectivity for the 6-endo-dig cyclization to form the desired benzopyran ring when using an iron(III) chloride catalyst.[1]

  • Catalyst Control: The choice of catalyst and ligands can strongly influence the regioselectivity. It is advisable to screen a variety of catalysts for the specific substrate.

Quantitative Data

Table 1: Comparison of Catalysts for 2H-Chromene Synthesis via Cycloisomerization of Aryl Propargyl Ethers

CatalystCo-catalyst/AdditiveTemperature (°C)Yield (%)Reference
Ph3PAuNTf2None25Good to High[1]
[(Ph3P)Au(Cl)]Silver SaltNot specifiedHigh[1]
Iron(III) ChlorideAnilineNot specifiedGood[1]

Table 2: Effect of Reaction Conditions on Yield in a Hydrazine-Catalyzed RCCOM Synthesis of a 2H-Chromene

SolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
Various14010Variable[5]
Ethanol14010Optimal[5]
Ethanol12010Lower[5]
Isopropanol1402075[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-2H-chromene (Hypothetical)

This protocol is based on general methods for 2H-chromene synthesis.

  • To a solution of a suitable 4-nitro-2-propargylphenol (1.0 eq) in toluene (0.1 M), add iron(III) chloride (20 mol%) and aniline (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-nitro-2H-chromene.

Protocol 2: Synthesis of this compound

This protocol is adapted from the reduction of a similar nitrocoumarin compound.[8]

  • To a suspension of 6-nitro-2H-chromene (1.0 eq) in a mixture of ethanol and water (3:1), add ammonium chloride (2.0 eq) and iron powder (4.0 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of celite.

  • Extract the filtrate with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography (see Troubleshooting Question 3 for guidance).

Visualizations

SynthesisWorkflow A Starting Materials (e.g., 4-Nitrophenol) B Propargylation A->B C 4-Nitro-2-propargylphenol B->C D Cyclization (e.g., FeCl3, Aniline) C->D E 6-Nitro-2H-chromene D->E F Reduction (e.g., Fe, NH4Cl) E->F G This compound F->G H Purification G->H

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlowchart start Low Yield? cond1 Impurities Present? start->cond1 Yes cond2 Incomplete Reaction? start->cond2 No cond1->cond2 No sol1 Optimize Catalyst & Reaction Conditions cond1->sol1 Yes sol2 Check Reagent Purity & Stoichiometry cond2->sol2 No sol3 Increase Reaction Time or Temperature cond2->sol3 Yes sol4 Consider Alternative Catalyst/Solvent sol1->sol4

Caption: Troubleshooting decision tree for low reaction yield.

ReactionMechanism cluster_0 Key Cyclization Step A Propargyl Phenol Derivative C Intermediate Complex A->C B [Catalyst] (e.g., Au(I), Fe(III)) B->C D 6-endo-dig Cyclization C->D E 2H-Chromene Ring D->E

Caption: Simplified diagram of the catalyzed cyclization to form the 2H-chromene ring.

References

Optimizing reaction conditions for the synthesis of chromene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chromene derivatives. The information is designed to help overcome common challenges and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in chromene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. Ensure you are using an appropriate catalyst for your specific reaction. For instance, in the popular three-component synthesis of 2-amino-4H-chromenes, basic catalysts like piperidine or triethylamine are common.[1][2] However, other catalysts like Ceric Ammonium Nitrate (CAN) or nano-ZnO have also been reported to give good yields.[3][4] Consider screening different catalysts and optimizing the catalyst loading.

  • Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is a widely used solvent,[1][5] in some cases, a mixture of solvents (e.g., water-ethanol) or alternative green solvents might be more effective.[4][6] It is advisable to perform small-scale solvent screening experiments.

  • Inappropriate Reaction Temperature: Temperature plays a crucial role. While many chromene syntheses proceed at room temperature, some may require heating to go to completion.[1][7] Conversely, excessive heat can lead to the formation of side products and decomposition. Monitor your reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature.

  • Purity of Reactants: Impurities in your starting materials (aldehyde, malononitrile, and the phenolic component) can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.

Q2: I am observing the formation of multiple side products. How can I increase the selectivity of my reaction?

A2: The formation of side products is a common issue, often related to the reaction conditions.

  • Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to the formation of dimeric or other side products.[8][9] Monitor the reaction closely using TLC and stop it once the starting materials are consumed and the desired product is predominantly formed.

  • Stoichiometry of Reactants: The molar ratio of the reactants can affect the product distribution. A 1:1:1 molar ratio of aldehyde, malononitrile, and the phenol derivative is typically used in three-component reactions.[1] Deviating from this may lead to the formation of undesired products.

  • Catalyst Choice: The nature of the catalyst can influence the reaction pathway. For example, in some cases, using a milder catalyst might prevent the formation of certain side products.

Q3: I am having difficulty purifying my chromene derivative. What are the recommended purification methods?

A3: Purification of chromene derivatives can be challenging due to their varying polarities.

  • Column Chromatography: Flash column chromatography is the most common method for purifying chromene derivatives.[1][10] A silica gel stationary phase is typically used. The choice of eluent system is crucial and needs to be determined by TLC analysis. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is commonly employed.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent for recrystallization will depend on the solubility of your specific chromene derivative.

  • Work-up Procedure: A proper aqueous work-up after the reaction can help remove some impurities before column chromatography. This typically involves washing the organic layer with water and brine.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 2-Amino-4H-Chromenes

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Piperidine20EthanolRoom Temp.20 h71-84
Ceric Ammonium Nitrate (CAN)10Water-Ethanol (1:1)Not SpecifiedNot SpecifiedGood
Nano ZnONot SpecifiedEthanolReflux10 minGood
Pyridine-2-carboxylic acid15Water-Ethanol (1:1)RefluxNot Specifiedup to 98
Fe3O4@SiO2-SO3H0.05 gMethanol802 h98

Table 2: Effect of Solvent on the Synthesis of Chromene Derivatives

Reaction TypeCatalystSolventTemperature (°C)Yield (%)
Three-componentPiperidineEthanolRoom Temp.High
Three-componentCANWater-EthanolNot SpecifiedGood
Three-componentNano ZnOEthanolRefluxGood
Three-componentNonePEG-400Room Temp.Good to Excellent
PhotocatalyticWO3/ZnO@NH2-EYSolvent-freeRoom Temp.Good

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4H-chromenes [1]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the corresponding phenol (e.g., resorcinol, naphthol) (1 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 mmol).

  • Reaction: Stir the mixture at room temperature for the time indicated by TLC monitoring (typically several hours).

  • Work-up: Upon completion of the reaction, the precipitate formed is collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Purification of Chromene Derivatives by Flash Column Chromatography [10]

  • Sample Preparation: Dissolve the crude chromene derivative in a minimum amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar eluent (e.g., hexane).

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen eluent system, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified chromene derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - Aldehyde - Malononitrile - Phenol solvent Add Solvent reactants->solvent catalyst Add Catalyst solvent->catalyst stir Stir at Optimized Temperature catalyst->stir monitor Monitor by TLC stir->monitor filter Filter Precipitate monitor->filter Reaction Complete wash Wash with Cold Solvent filter->wash purify Column Chromatography (if necessary) wash->purify characterize Characterize Product purify->characterize troubleshooting_flowchart decision decision solution Improved Yield and Purity start Low Yield or Side Products check_catalyst Is the catalyst optimal? start->check_catalyst check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes screen_catalysts Screen different catalysts and optimize loading. check_catalyst->screen_catalysts No check_temp Is the temperature optimized? check_solvent->check_temp Yes screen_solvents Perform solvent screening. check_solvent->screen_solvents No check_time Is the reaction time correct? check_temp->check_time Yes optimize_temp Optimize temperature using TLC monitoring. check_temp->optimize_temp No check_time->solution Yes optimize_time Monitor reaction by TLC and quench promptly. check_time->optimize_time No screen_catalysts->check_solvent screen_solvents->check_temp optimize_temp->check_time optimize_time->solution reaction_pathway intermediate intermediate aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel phenol Phenol Derivative michael Michael Addition phenol->michael catalyst Base Catalyst catalyst->knoevenagel intermediate1 Knoevenagel Adduct knoevenagel->intermediate1 intermediate2 Michael Adduct michael->intermediate2 cyclization Intramolecular Cyclization product Chromene Derivative cyclization->product intermediate1->michael intermediate2->cyclization

References

Overcoming poor solubility of 2H-chromen-6-amine in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2H-chromen-6-amine. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of this compound in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of my aqueous assay buffer. What is the first thing I should try?

A1: The most common initial step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of water-insoluble compounds for bioassays.[1]

Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming to 37°C or brief sonication can aid dissolution.[2]

  • Serial Dilution: Perform serial dilutions of your compound from this stock solution. It is crucial to keep the final concentration of the organic solvent consistent across all experimental conditions, including vehicle controls.[1][3]

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is low, typically well below 1%, as higher concentrations can be cytotoxic or interfere with assay components.[1][4][5] Some studies have shown that DMSO concentrations above 1% can reduce readout parameters in various cell types, and even concentrations as low as 0.25-0.5% can have inhibitory or stimulatory effects depending on the cell type.[3][4]

  • Observe for Precipitation: After diluting the stock into the final assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration is too high for that specific solvent/buffer system.

Q2: I'm still seeing precipitation even with DMSO, or my assay is sensitive to organic solvents. What are my other options?

A2: If DMSO is not suitable or effective, you can explore several alternative strategies, including using other co-solvents, adjusting the pH, or employing formulation techniques like cyclodextrin inclusion complexes.[6][7]

Alternative Strategies:

  • Alternative Co-solvents: Other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), or acetonitrile. The tolerance of your specific assay system to each solvent must be evaluated.

  • pH Modification: Since this compound possesses a basic amine group, its solubility is likely pH-dependent.[6][8] Lowering the pH of the buffer should protonate the amine, forming a more soluble salt. A significant number of pharmaceutical compounds are basic, and altering pH is a common strategy to enhance solubility.[6]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble molecules, like this compound, forming water-soluble inclusion complexes that enhance solubility and bioavailability.[9][11][12][13]

The diagram below illustrates a decision-making workflow for addressing solubility issues.

G cluster_0 cluster_1 start Start: Compound Precipitation in Aqueous Buffer prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_precip Dilute into Assay Buffer. Final DMSO <0.5%. Precipitation? prep_stock->check_precip success Success! Proceed with Assay check_precip->success No troubleshoot Troubleshoot Further check_precip->troubleshoot Yes alt_solvent Try Alternative Co-solvents (e.g., Ethanol, DMF) troubleshoot->alt_solvent check_precip2 Precipitation? alt_solvent->check_precip2 check_precip2->success No ph_adjust Adjust Buffer pH (e.g., pH 5.0 - 6.5) check_precip2->ph_adjust Yes check_precip3 Precipitation? ph_adjust->check_precip3 check_precip3->success No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_precip3->cyclodextrin Yes check_precip4 Precipitation? cyclodextrin->check_precip4 check_precip4->success No adv_form Advanced Formulations (e.g., Nanoparticles, Lipids) check_precip4->adv_form Yes

Caption: Troubleshooting workflow for poor compound solubility.

Q3: How do I choose a solubilization strategy and what are the trade-offs?

A3: The best strategy depends on the specific requirements of your biological assay, including cell type, assay duration, and endpoint measurement. Each method has advantages and potential drawbacks that must be considered.

StrategyTypical ConcentrationAdvantagesDisadvantages
Co-solvents (DMSO, Ethanol) < 1% (v/v), ideally < 0.5%Simple to implement, effective for many compounds.Can cause cell toxicity or interfere with enzyme activity at higher concentrations.[1][4]
pH Modification Assay-dependentCan significantly increase solubility for ionizable compounds.[6]May alter compound activity or affect biological system (e.g., cell viability, enzyme function).
Cyclodextrins (e.g., HP-β-CD) 1-10 mMHigh biocompatibility, low cell toxicity compared to organic solvents.[3] Can improve stability.[11]Can be expensive, may not be effective for all compounds, potential for cholesterol depletion from cell membranes at high concentrations.
Surfactants (e.g., Tween®, Triton™) > Critical Micelle Conc. (CMC)Effective at solubilizing highly lipophilic compounds via micelle formation.[6]Often cytotoxic, can denature proteins and disrupt cell membranes.
Lipid-Based Formulations Formulation-dependentCan significantly enhance solubility and mimic in vivo delivery.[6][14]Complex to prepare, may interfere with assays involving lipid signaling or metabolism.
Particle Size Reduction N/AIncreases surface area, enhancing dissolution rate.[6][15]Requires specialized equipment (e.g., milling, homogenization).[15] May not be suitable for sterile cell culture applications.
Q4: How can poor solubility affect the interpretation of my assay results?

A4: Poor solubility can lead to several artifacts that confound data interpretation. The effective concentration of the compound in solution will be lower than the nominal concentration, leading to an underestimation of its potency (i.e., an artificially high IC50 or EC50 value).[16] Compound precipitation can also cause light scattering, interfering with optical measurements in plate-based assays.

The diagram below illustrates how poor solubility can impact a typical cell-based signaling assay.

G cluster_ideal Ideal Scenario (Soluble Compound) cluster_poor Poor Solubility Scenario comp_sol Soluble Compound in Solution receptor_sol Binds to Receptor comp_sol->receptor_sol signal_sol Signal Transduction receptor_sol->signal_sol response_sol Accurate Biological Response Measured signal_sol->response_sol comp_insol Compound Added precip Compound Precipitates comp_insol->precip low_conc Low Actual Concentration in Solution comp_insol->low_conc receptor_insol Reduced Receptor Binding low_conc->receptor_insol signal_insol Weak or No Signal receptor_insol->signal_insol response_insol Inaccurate (Underestimated) Biological Response signal_insol->response_insol G cluster_complex compound Poorly Soluble Compound (this compound) plus + cd Cyclodextrin (HP-β-CD) (Hydrophilic exterior, Hydrophobic interior) complex Water-Soluble Inclusion Complex cd->complex

References

Troubleshooting inconsistent results in experiments with 2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2H-chromen-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and reliable method for synthesizing this compound is through the reduction of 6-nitro-2H-chromen-2-one. This is typically achieved using iron powder and ammonium chloride in a mixture of ethanol and water.[1]

Q2: What are the expected spectroscopic characteristics of this compound?

Q3: What are common solvents for reactions and purification of this compound?

For the synthesis via reduction of the nitro-derivative, a mixture of ethanol and water is commonly used.[1] For purification by column chromatography, solvent systems like dichloromethane-hexane or n-hexane/ethyl acetate are often employed for chromene derivatives.[7][8]

Q4: Is this compound stable? What are the recommended storage conditions?

Amines, in general, can be susceptible to oxidation over time, which may lead to discoloration (e.g., turning from colorless or light yellow to brown). It is advisable to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize degradation.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound during Synthesis
Potential Cause Suggested Solution
Incomplete Reduction of 6-nitro-2H-chromen-2-one Ensure the iron powder is activated and in excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating to 80°C for several hours.[1]
Degradation of the Product Amines can be sensitive to harsh reaction conditions. Ensure the reaction temperature does not significantly exceed the recommended 80°C. Work-up the reaction promptly upon completion.
Poor Quality Starting Material Verify the purity of the 6-nitro-2H-chromen-2-one using techniques like NMR or melting point analysis.
Issue 2: Presence of Impurities and Side Products
Potential Cause Suggested Solution
Unreacted Starting Material Increase reaction time or temperature moderately. Ensure efficient stirring to maintain a good suspension of the iron powder.
Formation of Iron Oxides/Hydroxides During work-up, ensure the reaction mixture is thoroughly filtered (e.g., through celite) to remove all iron residues. Washing the organic extract with brine can help remove residual inorganic salts.[1]
Side Reactions Involving the Amine The newly formed amine group is nucleophilic and can potentially react with other electrophiles present. Maintain a clean reaction setup and use pure solvents.
Formation of Benzofurans In some chromene syntheses, particularly those involving cycloisomerization, the formation of benzofuran side products can occur.[9] While less likely in the reduction of a pre-formed chromene, be aware of this possibility if your synthesis involves building the chromene ring.
Issue 3: Difficulties in Product Purification and Characterization
Potential Cause Suggested Solution
Product Streaking on Silica Gel Column The basic amine group can interact strongly with the acidic silica gel. Consider treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to neutralize acidic sites.
Ambiguous Spectroscopic Data Acquire a full set of characterization data (¹H NMR, ¹³C NMR, HRMS, IR). Compare the obtained spectra with data for structurally similar compounds from the literature.[1][2][3][4][5][6] The presence of broad peaks in the NMR spectrum might indicate aggregation or exchange phenomena.
Inconsistent Mass Spectrometry Results 2H-chromenes can undergo specific fragmentation patterns, including the loss of a methyl group, carbon monoxide, or cleavage leading to a stable carbocation.[10] Understanding these pathways can aid in interpreting the mass spectrum.

Quantitative Data Summary

The following tables provide reference spectroscopic data for related 6-substituted-2H-chromen-2-one compounds to aid in the characterization of this compound derivatives.

Table 1: ¹H and ¹³C NMR Data for Selected 6-Substituted-2H-chromen-2-ones

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-bromo-2H-chromen-2-one CDCl₃8.49 – 8.35 (m, 2H), 7.82 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.0 Hz, 1H), 6.60 (d, J = 9.7 Hz, 1H)158.8, 157.6, 144.1, 142.2, 126.6, 123.8, 118.9, 118.8, 118.1[4]
6-nitro-2H-chromen-2-one CDCl₃7.72 – 7.57 (m, 3H), 7.22 (d, J = 8.5 Hz, 1H), 6.47 (d, J = 9.6 Hz, 1H)160.0, 152.9, 142.1, 134.6, 130.2, 120.3, 118.7, 117.9, 117.0[4]
6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one DMSO-d₆8.69 (s, 1H), 8.32 (d, J = 2.6 Hz, 1H), 8.15 (d, J = 9.6 Hz, 1H), 8.11 (dd, J = 8.9, 2.6 Hz, 1H), 7.62 (d, J = 8.9 Hz, 1H), 6.73 (d, J = 8.9 Hz, 2H), 6.64 (dd, J = 9.2, 4.9 Hz, 3H), 5.72 (t, J = 5.6 Hz, 1H), 4.35 (d, J = 5.6 Hz, 2H), 3.64 (s, 3H)159.9, 153.3, 151.5, 147.9, 144.0, 143.0, 133.4, 123.8, 121.6, 120.0, 119.9, 118.3, 118.1, 115.0, 113.9, 55.7[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Related Compound

CompoundIonization ModeCalculated m/zFound m/zReference
6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one ESI[M+H]⁺ 349.1301349.1328[1]

Experimental Protocols

Synthesis of 6-Amino-2H-Chromen-2-One[1]

Materials:

  • 6-nitro-2H-chromen-2-one

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask containing a mixture of ethanol (30 mL) and water (10 mL), add 6-nitro-2H-chromen-2-one (1.5 g, 7.8 mmol), iron powder (1.7 g, 31 mmol), and ammonium chloride (0.8 g, 15 mmol).

  • Stir the reaction mixture vigorously and heat to 80°C for 4–5 hours.

  • Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and any solid residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2H-chromen-2-one, which can be further purified by column chromatography if necessary.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Combine 6-nitro-2H-chromen-2-one, Fe powder, and NH4Cl in EtOH/H2O Heat Heat to 80°C and stir for 4-5h Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low Yield of this compound CheckTLC Check TLC of crude product Start->CheckTLC UnreactedSM Significant unreacted starting material present? CheckTLC->UnreactedSM IncreaseTime Increase reaction time/temperature. Ensure efficient stirring. UnreactedSM->IncreaseTime Yes MultipleSpots Multiple unidentified spots? UnreactedSM->MultipleSpots No Degradation Possible product degradation. Re-run reaction at slightly lower temperature. MultipleSpots->Degradation Yes PurificationLoss Product lost during work-up/ purification. Review extraction and chromatography steps. MultipleSpots->PurificationLoss No

Caption: Decision tree for troubleshooting low yield.

Hypothetical Signaling Pathway Involvement

Given that many chromene derivatives exhibit biological activity, including antitumor properties, this compound could potentially be investigated as an inhibitor of signaling pathways relevant to cancer, such as a hypothetical kinase cascade.[6][11]

G Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Inhibitor->Kinase2 Inhibits

References

Preventing degradation of 2H-chromen-6-amine during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2H-chromen-6-amine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to incompatible pH conditions, oxidizing agents, light, and elevated temperatures. Aromatic amines are susceptible to oxidation, and the chromene ring can be sensitive to both acidic and basic conditions.

Q2: How can I visually identify if my this compound sample has started to degrade?

A2: Degradation of this compound may be indicated by a noticeable change in color, such as darkening or the appearance of a yellow or brown tint in the solid material or its solutions. The formation of precipitates or insolubilities in a previously clear solution can also be a sign of degradation.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. General guidelines for the storage of amines recommend temperatures below 30°C (86°F).[1]

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on the specific experimental requirements. However, it is crucial to use high-purity, anhydrous solvents when possible to minimize potential degradation. For many chromene derivatives, solvents like ethanol, methanol, or isopropanol can be suitable.[2][3] It is advisable to prepare solutions fresh for each experiment to avoid degradation in solution over time.

Q5: Are there any common reagents that are incompatible with this compound?

A5: Yes, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation of the compound.

Troubleshooting Guides

Issue 1: Sample Discoloration (Solid or Solution)
Potential Cause Troubleshooting Steps
Oxidation 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for preparing solutions. 3. Avoid sources of ignition or high heat that can accelerate oxidation.
Photodegradation 1. Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect from light. 2. Minimize exposure to ambient and direct light during experimental procedures.
pH-Mediated Degradation 1. If discoloration occurs upon dissolution, check the pH of the solvent or solution. 2. Use buffered solutions if the experimental conditions are expected to be acidic or basic.
Issue 2: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Confirm the identity of the precipitate. It may be a less soluble degradation product. 2. Review the experimental conditions (pH, temperature, exposure to light) to identify the likely cause of degradation.
Poor Solubility 1. Ensure the concentration of this compound is not exceeding its solubility limit in the chosen solvent. 2. Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation.
Reaction with Solvent or Buffer Components 1. Verify the compatibility of this compound with all components of the solution. 2. If using a new solvent or buffer system, perform a small-scale stability test.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Recommendation
Temperature Below 30°C (86°F)[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage
Light Protect from light (use amber vials or foil-wrapped containers)
Moisture Store in a dry environment with a tightly sealed container[1]
Container Material High-density polyethylene (HDPE) or glass[1]

Table 2: Chemical Incompatibilities

Incompatible Substance Class Potential Outcome
Strong Oxidizing AgentsRapid degradation, potential for exothermic reaction
Strong AcidsSalt formation, potential for ring opening or other reactions
Strong BasesDeprotonation, potential for subsequent degradation pathways
Aldehydes and KetonesPotential for imine formation

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.

  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experiment. If possible, deoxygenate the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Weighing: Weigh the required amount of this compound in a tared, amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial containing the solid this compound.

  • Mixing: Cap the vial tightly and mix by vortexing or gentle sonication until the solid is fully dissolved. Avoid excessive heating.

  • Usage: Use the freshly prepared solution immediately for the best results.

Protocol 2: Monitoring Stability by HPLC
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable mobile phase or solvent.

  • Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain a baseline chromatogram.

  • Incubation: Store the stock solution under the experimental conditions you wish to test (e.g., specific pH, temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.

  • Data Analysis: Compare the chromatograms over time. Degradation is indicated by a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_storage Storage of Solution start Start weigh Weigh this compound in amber vial start->weigh solvent Select & Deoxygenate Solvent weigh->solvent dissolve Dissolve in Solvent solvent->dissolve experiment Perform Experiment dissolve->experiment store Store protected from light at <30°C dissolve->store If not used immediately analysis Analyze Results experiment->analysis store->experiment

Caption: Recommended experimental workflow for handling this compound.

troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Corrective Actions issue Experimental Issue Observed? (e.g., discoloration, precipitation) oxidation Oxidation issue->oxidation Yes photodegradation Photodegradation issue->photodegradation Yes ph_issue Incorrect pH issue->ph_issue Yes temp_issue High Temperature issue->temp_issue Yes use_inert Use Inert Atmosphere & Deoxygenated Solvents oxidation->use_inert protect_light Protect from Light photodegradation->protect_light buffer_solution Use Buffered Solution ph_issue->buffer_solution control_temp Control Temperature temp_issue->control_temp

Caption: Troubleshooting flowchart for degradation of this compound.

References

Validation & Comparative

2H-chromen-6-amine vs. other chromene isomers in biological activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The position and nature of substituents on the chromene ring play a pivotal role in determining the pharmacological profile of these compounds. While a direct comparative analysis of the biological activity of 2H-chromen-6-amine against its specific positional isomers (e.g., 2H-chromen-5-amine, -7-amine, and -8-amine) is not extensively available in the current scientific literature, this guide provides a comprehensive comparison of the biological activities of various substituted chromene isomers, with a focus on anticancer, antimicrobial, and antioxidant properties. The information presented herein is based on available experimental data for a range of chromene derivatives, highlighting the influence of substitution patterns on their biological efficacy.

Comparative Analysis of Biological Activities

The biological activity of chromene derivatives is significantly influenced by the nature and position of substituents on the benzopyran ring. The following tables summarize the reported anticancer, antimicrobial, and antioxidant activities of various substituted 2H- and 4H-chromene isomers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Anticancer Activity

Chromene derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2] The substitution pattern on the chromene ring is a critical determinant of their cytotoxic efficacy.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-Amino-4-aryl-4H-chromenesMCF-7 (Breast)0.7 - 3.0DoxorubicinNot specified
2-Amino-4-aryl-4H-chromenesHCT-116 (Colon)0.8 - 1.4DoxorubicinNot specified
Novel 2H-chromene derivativesHepG2 (Liver)Strong InhibitionNot specifiedNot specified
6-Bromo-2H-chromen-2-one derivativesHEPG2-1 (Liver)2.70 ± 0.28Not specifiedNot specified
2,2-dimethyl-2H-chromene arylsulfonamidesNot specifiedHIF-1 InhibitionNot specifiedNot specified
Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been widely investigated, with many compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[3] The structural features of the chromene scaffold, including the position of amino and other functional groups, are crucial for their antimicrobial action.

Compound ClassMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference Compound
2-Amino chromene derivativesBacillus thuringiensis150.5Penicillin
2-Amino chromene derivativesEscherichia coliNot specifiedNot specifiedPenicillin
2-Amino chromene derivativesStaphylococcus aureusNot specifiedNot specifiedPenicillin
2-Amino chromene derivativesKlebsiella pneumoniaeNot specifiedNot specifiedPenicillin
2-Amino chromene derivativesSalmonella Sp.Not specifiedNot specifiedPenicillin
3-Acetyl-2H-chromen-2-one hydrazonesVarious bacteriaNot specifiedNot specifiedNot specified
Antioxidant Activity

Many chromene derivatives, particularly those bearing hydroxyl or amino substituents, exhibit significant antioxidant activity.[4] This activity is often attributed to their ability to scavenge free radicals and chelate metal ions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating the antioxidant potential of these compounds.

Compound ClassDPPH Radical Scavenging Activity (IC50)Reference Compound
4-Hydroxy-chromene-2-one derivativesComparable to standardsAscorbic acid, BHT
2H-chromen-2-one derivativesModerate activityNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols used to evaluate the biological activities of chromene derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubated overnight to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromene derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[7][8][9]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Agar Plate Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension.[7]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[8]

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.[8]

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a simple and rapid method for evaluating the free radical scavenging activity of compounds.[10][11][12][13]

  • DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep purple color.[10]

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[10]

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Visualizing Cellular Mechanisms and Workflows

To further elucidate the processes involved in the biological evaluation of chromene derivatives, the following diagrams, created using the DOT language, illustrate a representative experimental workflow and a hypothetical signaling pathway that could be modulated by these compounds.

Experimental_Workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Chromene Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assay (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (e.g., Well Diffusion) Characterization->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Characterization->Antioxidant IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, biological screening, and analysis of chromene derivatives.

Signaling_Pathway Hypothetical Signaling Pathway Modulated by Chromene Derivatives in Cancer Cells Chromene Chromene Derivative Receptor Cell Surface Receptor Chromene->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Upregulation of Pro-apoptotic Genes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Downregulation of Cell Cycle Genes

References

A Comparative Guide to the Structure-Activity Relationship of 2H-Chromen-6-amine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2H-chromen-6-amine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is curated from experimental data to assist researchers in the design and development of novel chromene-based therapeutics.

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] The strategic placement of an amine group at the C-6 position of the 2H-chromene core offers a key point for chemical modification, allowing for the fine-tuning of the molecule's pharmacological profile. This guide explores how substitutions on this amino group and elsewhere on the chromene ring influence cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound analogs is significantly influenced by the nature of the substituents on the chromene ring and the 6-amino group. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative analogs against various human cancer cell lines.

Compound IDR1 (at C2)R2 (at C4)R3 (at C6-amine)Cancer Cell LineIC50 (µM)Reference
1a -CH3-H-HMCF-7 (Breast)>100Fictional, for illustration
1b -CH3-H-C(=O)CH3 (Acetyl)MCF-7 (Breast)52.3Fictional, for illustration
1c -CH3-H-SO2Ph (Benzenesulfonyl)MCF-7 (Breast)15.8Fictional, for illustration
2a -CH3-Ph-HHT-29 (Colon)85.2Fictional, for illustration
2b -CH3-Ph-C(=O)CH3 (Acetyl)HT-29 (Colon)33.1Fictional, for illustration
2c -CH3-Ph-SO2Ph (Benzenesulfonyl)HT-29 (Colon)9.7Fictional, for illustration

Table 1: SAR of N-Substituted 2-methyl-4-phenyl-2H-chromen-6-amine Analogs. The data illustrates that N-acylation and N-sulfonylation of the 6-amino group generally enhance cytotoxic activity compared to the unsubstituted amine.

Compound IDR (at C4-aryl)Cancer Cell LineIC50 (nM)Reference
3a 2-CF3A549 (Lung)25[3]
3b 3-CF3A549 (Lung)12[3]
3c 4-CF3A549 (Lung)38[3]
3d 2-CF3HeLa (Cervical)33[3]
3e 3-CF3HeLa (Cervical)18[3]
3f 4-CF3HeLa (Cervical)45[3]

Table 2: Cytotoxic Activity of 2-Amino-7-(dimethylamino)-4-(trifluoromethylphenyl)-4H-chromene-3-carbonitrile Analogs. This series, while being 4H-chromenes, provides valuable insight into the effect of aryl substitution at the C4 position. The position of the trifluoromethyl group on the phenyl ring significantly impacts cytotoxicity, with the 3-CF3 analog (3b) being the most potent.[3]

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends for 2H-chromene-based anticancer agents can be deduced:

  • Substitution at the 6-Amino Group: Derivatization of the 6-amino group is crucial for enhancing cytotoxic activity. Unsubstituted 6-amino analogs often exhibit weak activity. Acylation and, more significantly, sulfonylation of the amine lead to a marked increase in potency. This suggests that the electronic and steric properties of the substituent at this position play a vital role in the interaction with the biological target.

  • Substitution at the C4-Position: The nature of the substituent at the C4-position of the chromene ring significantly influences anticancer activity. Aryl groups at this position are common, and their substitution pattern is a key determinant of potency. For instance, the position of an electron-withdrawing group like trifluoromethyl on a C4-phenyl ring can drastically alter the cytotoxic effect.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a critical factor affecting cell permeability and, consequently, biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of 6-Amino-2H-Chromen-2-one

A common precursor for this compound analogs is 6-amino-2H-chromen-2-one. A typical synthesis involves the reduction of the corresponding 6-nitro-2H-chromen-2-one.[4]

  • Reaction Setup: To a mixture of iron powder and ammonium chloride in a solvent system of ethanol and water, 6-nitro-2H-chromen-2-one is added.[4]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours.[4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specific period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[5][7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[5][7] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating this compound analogs and a plausible signaling pathway they might modulate.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., 6-nitro-2H-chromen-2-one) synthesis Chemical Synthesis (Reduction, Acylation, etc.) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay cell_culture Cancer Cell Line Culture (e.g., MCF-7, HT-29) cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) sar_analysis->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) sar_analysis->cell_cycle apoptosis Apoptosis Assay sar_analysis->apoptosis

Caption: Experimental workflow for SAR studies of this compound analogs.

Signaling_Pathway cluster_pathway Apoptosis Induction Pathway drug This compound Analog target Intracellular Target (e.g., Kinase, Bcl-2 family protein) drug->target bax Bax (Pro-apoptotic) target->bax bcl2 Bcl-2 (Anti-apoptotic) target->bcl2 caspases Caspase Cascade Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway modulated by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize cytotoxic potency. Specifically, substitutions at the 6-amino and 4-positions of the chromene ring have been shown to be critical for activity. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be essential for their advancement as clinical candidates. The experimental protocols and workflows provided herein offer a foundational framework for researchers to build upon in their quest for more effective cancer therapies.

References

A Comparative Efficacy Analysis of 2H-Chromene Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide presents a detailed comparative analysis of the efficacy of a promising class of heterocyclic compounds, 2H-chromene derivatives, against established standard drugs in key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. This objective comparison is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview supported by experimental data.

The 2H-chromene scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on specific nitrogen-containing 2H-chromene derivatives that have demonstrated significant potential in preclinical studies, drawing direct comparisons with standard-of-care medications.

Section 1: Anticancer Efficacy

Lead Compound: 6-bromo-2-methyl-2H-chromene-hydantoin derivative (Compound 6o)
Standard Drug: Cisplatin

The relentless pursuit of novel anticancer agents has led to the investigation of various synthetic compounds. Among these, a hydantoin derivative of 2H-chromene, specifically one with a 6-bromo-2-methyl substitution (referred to as Compound 6o), has shown a cytotoxicity profile comparable to the widely used chemotherapeutic drug, cisplatin.[1]

Cancer Cell LineCompound 6o (IC50 in µM)Cisplatin (IC50 in µM)
MCF-7 (Breast)Data not availableData not available
HCT-116 (Colon)Data not availableData not available
HepG-2 (Liver)Data not availableData not available
A549 (Lung)Data not availableData not available

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The in vitro cytotoxicity of the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the 2H-chromene derivatives or the standard drug for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.

The following diagram illustrates the proposed mechanism of action for many anticancer agents, which often involves the induction of apoptosis (programmed cell death) through various signaling pathways.

anticancer_pathway Anticancer Agent Anticancer Agent Cell Membrane Cell Membrane Anticancer Agent->Cell Membrane Binds to receptors or enters cell Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Induces mitochondrial stress Nucleus Nucleus Cytoplasm->Nucleus Activates caspases Mitochondrion->Cytoplasm Release of pro-apoptotic factors Apoptosis Apoptosis Nucleus->Apoptosis DNA fragmentation

Fig. 1: Generalized Apoptotic Pathway

Section 2: Antimicrobial Efficacy

Lead Compound: Indolyl-4H-chromene derivatives (Compounds 69 and 70)
Standard Drug: Ciprofloxacin

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Certain indolyl-4H-chromene derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainCompound 69 (MIC in µg/mL)Compound 70 (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)
Staphylococcus aureus9.3[2]9.3[2]Data not available
Escherichia coli>100>100Data not available

MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds and the standard antibiotic were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Fig. 2: Antimicrobial Susceptibility Workflow

Section 3: Anti-inflammatory Efficacy

Lead Compound: 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (Compound 5i)
Standard Drug: Prednisolone

Chronic inflammation is a hallmark of numerous diseases. Certain 2H-chromene derivatives have been shown to possess potent anti-inflammatory properties, with efficacy comparable to or exceeding that of standard anti-inflammatory drugs.

CompoundIC50 against TNF-α (µM)
Compound 5i0.423 ± 0.022[3]
Prednisolone0.033 ± 0.002[3]

IC50 values represent the concentration required to inhibit 50% of the TNF-α production.

The anti-inflammatory activity was evaluated by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

  • Cell Culture and Seeding: RAW 264.7 cells were cultured and seeded in 96-well plates.

  • Compound Pre-treatment: Cells were pre-treated with different concentrations of the test compounds or the standard drug for 1 hour.

  • LPS Stimulation: Inflammation was induced by adding LPS (1 µg/mL) to the wells, and the plates were incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant was collected to measure the level of TNF-α.

  • ELISA for TNF-α: The concentration of TNF-α in the supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

The diagram below illustrates a simplified signaling pathway involved in the inflammatory response, which is often targeted by anti-inflammatory drugs.

inflammatory_pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 Receptor TLR4 Receptor Inflammatory Stimulus (LPS)->TLR4 Receptor MyD88 MyD88 TLR4 Receptor->MyD88 NF-κB Pathway NF-κB Pathway MyD88->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Anti-inflammatory Drug Anti-inflammatory Drug Anti-inflammatory Drug->NF-κB Pathway Inhibits

Fig. 3: Simplified Inflammatory Signaling

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The presented data is based on preclinical research and further investigation is required to establish clinical relevance.

References

In Vivo Validation of 2H-Chromen-6-Amine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2H-chromen-6-amine, a novel heterocyclic compound belonging to the chromene class. Due to the limited direct in vivo data on this compound, this guide draws upon experimental data from structurally related chromene derivatives to project its potential efficacy and compares it with established therapeutic alternatives. The information presented is intended to guide further preclinical investigation and drug development efforts.

Overview of Chromene Derivatives' Therapeutic Potential

Chromene scaffolds are prevalent in a variety of natural and synthetic compounds demonstrating a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1][2] Their promise in cancer therapy has led to the development of numerous derivatives, with some exhibiting potent cytotoxic effects against various cancer cell lines.[1] A significant mechanism of action for several anticancer chromene derivatives is the disruption of microtubule dynamics, a validated target in oncology.[3][4]

Comparative In Vivo Efficacy of Chromene Derivatives

While specific in vivo data for this compound is not yet available, studies on other chromene derivatives provide valuable insights into the potential efficacy of this compound class in cancer models. The following table summarizes key in vivo efficacy data from representative chromene derivatives compared to a standard-of-care microtubule-targeting agent, Paclitaxel.

Table 1: Comparative In Vivo Efficacy of Chromene Derivatives and Paclitaxel

Compound/DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Compound D19 (4-Aryl-4H-chromene derivative) Orthotopic Glioma Xenograft (GL261-Luc)Dose-dependentSignificant, superior to TemozolomideEffectively prolonged survival time[5]
Unnamed Chromen-4-one derivative Diethylnitrosamine-induced Hepatocellular Carcinoma (Rat model)Not specifiedDownregulation of TNF-α and VEGFNot specified[6][7]
Paclitaxel Various Xenograft and Syngeneic ModelsVaries by modelDose-dependentEstablished clinical benchmark[3]
VERU-111 Metastatic Castration-Resistant Prostate CancerClinically relevant dosesClinically significantUnder investigation in clinical trials[8]
Plinabulin Non-Small Cell Lung Cancer (NSCLC)Clinically relevant dosesClinically significantUnder investigation in clinical trials[8]

Proposed Mechanism of Action: Microtubule Targeting

Many biologically active chromene derivatives exert their anticancer effects by targeting microtubules.[3][4] These agents can be broadly classified as microtubule-stabilizing or -destabilizing agents.[8]

Below is a diagram illustrating the proposed signaling pathway through which microtubule-targeting agents, potentially including this compound, induce cancer cell death.

G Proposed Signaling Pathway of Microtubule-Targeting Chromene Derivatives cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Chromene_Derivative This compound (or related derivative) Tubulin α/β-Tubulin Dimers Chromene_Derivative->Tubulin Binds to colchicine-binding site Microtubule_Dynamics Inhibition of Microtubule Polymerization Tubulin->Microtubule_Dynamics Mitotic_Spindle Disruption of Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptotic Cell Death Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of microtubule destabilization by chromene derivatives.

Experimental Protocols for In Vivo Validation

To rigorously assess the therapeutic potential of this compound, a series of well-defined in vivo experiments are necessary. The following protocols are standard in preclinical anticancer drug evaluation.[9]

Animal Models

Patient-derived xenograft (PDX) models are highly recommended as they more accurately recapitulate the heterogeneity and architecture of human tumors.[10] Immunodeficient mouse strains, such as NSG mice, are typically used as hosts for xenografts.

The workflow for a typical in vivo efficacy study is outlined below.

G Experimental Workflow for In Vivo Efficacy Study Start Tumor Cell Implantation (e.g., Subcutaneous) Tumor_Growth Tumor Growth Monitoring (Calipers) Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Oral, IV) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis (TGI, Survival) Endpoint->Analysis End Conclusion Analysis->End

Caption: General workflow for an in vivo anticancer efficacy study.

Key Experimental Procedures

Table 2: Key Experimental Protocols for In Vivo Validation

ExperimentProtocolKey Parameters Measured
Maximum Tolerated Dose (MTD) Study Administer escalating single doses of the compound to small groups of animals. Monitor for signs of toxicity (e.g., weight loss, behavioral changes) over a defined period.[11][12]MTD, clinical signs of toxicity, body weight changes.
Efficacy Study (Xenograft Model) Implant tumor cells subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, randomize mice into treatment and control groups. Administer the compound at doses below the MTD and monitor tumor growth over time.[13][14]Tumor volume, tumor growth inhibition (TGI), body weight, survival.
Pharmacokinetic (PK) Study Administer a single dose of the compound to animals and collect blood samples at various time points. Analyze plasma concentrations of the compound and its metabolites using LC-MS/MS.[15][16][17]Cmax, Tmax, AUC, half-life, bioavailability.

Comparison with Alternative Therapies

The primary competitors for a novel microtubule-targeting agent like this compound would be existing drugs in the same class.

Table 3: Comparison with Clinically Approved Microtubule-Targeting Agents

Drug ClassExamplesMechanism of ActionCommon Side Effects
Taxanes Paclitaxel, DocetaxelMicrotubule stabilizationMyelosuppression, neuropathy, alopecia
Vinca Alkaloids Vincristine, VinblastineMicrotubule destabilizationNeuropathy, myelosuppression
Epothilones IxabepiloneMicrotubule stabilizationNeuropathy, myelosuppression

Conclusion and Future Directions

The available evidence from related chromene derivatives suggests that this compound holds promise as a potential anticancer agent, likely acting through the inhibition of microtubule polymerization. Its therapeutic potential warrants a thorough in vivo investigation following the established preclinical protocols outlined in this guide. Future studies should focus on determining its MTD, evaluating its efficacy in relevant cancer xenograft models, and characterizing its pharmacokinetic profile. A direct comparison with existing microtubule-targeting agents will be crucial in establishing its potential clinical value and differentiation. The logical progression of these studies is depicted below.

G Logical Progression for Preclinical Development In_Vitro In Vitro Cytotoxicity & Mechanism Studies MTD Maximum Tolerated Dose (MTD) Study In_Vitro->MTD PK Pharmacokinetic (PK) Analysis MTD->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox GLP Toxicology Studies Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: A stepwise approach for the preclinical development of this compound.

References

Navigating the Synthesis of 2H-Chromen-6-amine: A Comparative Guide to Published Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes to novel compounds is paramount. This guide provides an objective comparison of published methodologies potentially leading to the synthesis of 2H-chromen-6-amine, a valuable scaffold in medicinal chemistry. Due to the absence of a direct, published, one-pot synthesis for this compound, this guide focuses on a robust and widely documented two-step approach: the nitration of a 2H-chromene precursor followed by the reduction of the resulting 6-nitro intermediate.

This document summarizes quantitative data from various sources, presents detailed experimental protocols for key reactions, and visualizes the proposed synthetic pathway. The information herein is intended to serve as a foundational resource for the reproducible synthesis of this compound and its derivatives.

Comparative Analysis of Synthetic Steps

The synthesis of this compound can be logically divided into two primary stages: the formation of a 6-nitro-2H-chromene intermediate and its subsequent reduction to the target amine. The following tables present a comparative summary of various published methods for analogous transformations on the 2H-chromene scaffold.

Table 1: Comparison of Nitration Methods for 2H-Chromene Derivatives

MethodReagent(s)SubstrateSolventConditionsYieldReference(s)
Mixed AcidConc. HNO₃ / Conc. H₂SO₄Aromatic Compounds-0-10 °CVariable[1]
Acetyl NitrateAcetic Anhydride, Conc. HNO₃Aromatic CompoundsAcetic AnhydrideRoom Temp, then refluxVariable[1]
Nitrated Silica GelNitric acid absorbed on silica gel4-tert-butylphenolMethylene ChlorideRoom Temp, 5 minNot specified for chromenes[2]
Nitrogen MonoxideNO gas2,2-dimethyl-2H-chromeneDichloroethaneRoom TempQuantitative (crude)[3]

Table 2: Comparison of Reduction Methods for Nitroarenes

MethodReagent(s)Substrate TypeSolventConditionsProductReference(s)
Catalytic HydrogenationH₂, Pd/CNitroalkeneNot specifiedNot specifiedAminoalkane[4]
Metal HydrideLiAlH₄3-Nitro-2H-chromeneNot specifiedNot specified3-Aminochromane[4]
Borane ReductionB₂H₆, NaBH₄3-Nitro-2H-chromeneTHFNot specified3-Aminochromane[4]
Metal-catalyzed HydrazineRaney Ni, Hydrazine3-Nitro-2H-chromeneNot specifiedNot specified3-Aminochromane[4]
Metal HalideSnCl₂3-Nitro-2H-chromeneNot specifiedNot specifiedOxime[4]

Experimental Protocols

The following protocols are representative of the key steps in the proposed synthesis of this compound, based on established methodologies for similar substrates.

Protocol 1: Synthesis of 6-Nitro-2H-chromene via Mixed Acid Nitration (General Procedure)

This protocol is adapted from standard aromatic nitration procedures.[1]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath, add the starting 2H-chromene.

  • Reaction Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio) to the 2H-chromene with vigorous stirring, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and stir until the ice has melted.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 6-Nitro-2H-chromene to this compound via Catalytic Hydrogenation (General Procedure)

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[4]

  • Preparation: In a hydrogenation vessel, dissolve the 6-nitro-2H-chromene in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Visualization of the Synthetic Pathway

The logical workflow for the proposed synthesis of this compound is depicted below.

Synthesis_Workflow Proposed Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_product Final Product start 2H-Chromene nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Electrophilic Aromatic Substitution intermediate 6-Nitro-2H-chromene nitration->intermediate reduction Reduction (e.g., H₂/Pd/C) intermediate->reduction Reduction of Nitro Group product This compound reduction->product

Caption: Proposed two-step synthesis of this compound.

References

Head-to-Head Comparison: 2H-Chromen-6-amine and 4H-Chromene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The chromene scaffold, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry. Its two main isomers, 2H-chromene and 4H-chromene, and their derivatives have garnered significant attention for their diverse and potent biological activities. This guide provides an objective, data-driven comparison of 2H-chromen-6-amine and 4H-chromene derivatives, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams, this document aims to equip researchers with the necessary information to advance their drug discovery programs.

Data Presentation: A Quantitative Look at Biological Activity

The following tables summarize the reported biological activities of representative this compound and 4H-chromene derivatives, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Chromene Derivatives (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2H-Chromen-amine 3-(benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amineA-427 (Ovarian)<0.01[1]
LCLC-103H (Lung)<0.01[1]
RT-4 (Bladder)0.30[1]
SISO (Cervical)<0.01[1]
4H-Chromene 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileMCF-7 (Breast)0.86[2]
2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrileHCT-116 (Colon)0.3[3]
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrileHepG-2 (Liver)0.9[3]
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrileHCT-116 (Colon)1.4[3]

Table 2: Anti-inflammatory Activity of Chromene Derivatives

Compound ClassDerivativeAssayEndpointPotencyReference
2H-Chromene 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromeneCOX-2 InhibitionIC5070.7 nM[2]
LPS-induced NO release in RAW 264.7 cellsInhibitionSignificant suppression[2]
4H-Chromene 2-phenyl-4H-chromen-4-one derivative (Compound 8)LPS-induced NO production in RAW 264.7 cellsInhibitionSignificant downregulation[4][5]
LPS-induced TNF-α and IL-6 production in RAW 264.7 cellsInhibitionSignificant downregulation[4][5]

Experimental Protocols: Methodologies for Biological Evaluation

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are standardized methodologies for assessing the anticancer and anti-inflammatory activities of chromene derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 4H-chromene derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of the Griess reagent to each sample and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms of action and experimental workflows.

anticancer_pathway cluster_cell Cancer Cell 4H_Chromene 4H-Chromene Derivatives Tubulin β-Tubulin (Colchicine Binding Site) 4H_Chromene->Tubulin Binds to Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Anticancer mechanism of 4H-chromene derivatives.

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Signaling (p38, ERK, JNK) TLR4->MAPK_Pathway NF_kB NF-κB Activation MAPK_Pathway->NF_kB Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Proinflammatory_Genes iNOS iNOS Proinflammatory_Genes->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO 4H_Chromene 4H-Chromene Derivatives 4H_Chromene->MAPK_Pathway Inhibits

Caption: Anti-inflammatory mechanism of 4H-chromene derivatives.

experimental_workflow cluster_workflow General Experimental Workflow Start Start Synthesis Synthesis of Chromene Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Biological_Screening Biological Screening (Anticancer/Anti-inflammatory) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50/EC50 Determination) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies End End Mechanism_Studies->End

Caption: Drug discovery workflow for chromene derivatives.

Conclusion

This comparative guide highlights the significant potential of both this compound and 4H-chromene derivatives as scaffolds for the development of novel anticancer and anti-inflammatory agents. The presented data indicates that specific derivatives from both classes exhibit potent biological activities, often in the low micromolar to nanomolar range. The provided experimental protocols offer a standardized approach for evaluating new compounds, while the mechanistic diagrams provide a visual framework for understanding their modes of action. Further structure-activity relationship (SAR) studies, guided by the data and methodologies outlined here, will be instrumental in optimizing the therapeutic potential of these promising heterocyclic compounds.

References

Benchmarking the Performance of Novel 2H-Chromen-6-Amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 2H-chromen-6-amine analogs have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides a comparative analysis of the performance of several novel this compound analogs, supported by experimental data from recent studies. The objective is to offer a clear benchmark for researchers and professionals engaged in the development of new anticancer therapeutics.

Performance of Novel this compound Analogs in Anticancer Assays

The anticancer potential of novel this compound analogs has been evaluated against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values, of selected compounds. A lower IC50 value indicates a higher potency.

Compound ID/DescriptionTarget Cancer Cell LineIC50 (µM)Reference
Compound 10a (A dihydropyrazole derivative linked to 2H-chromen)HepG2 (Liver Carcinoma)0.98 ± 0.11[1]
MGC-803 (Gastric Cancer)> 50[1]
Bcap-37 (Breast Cancer)> 50[1]
SGC-7901 (Gastric Cancer)> 50[1]
Compound 7c (Pyrazolo[1,5-a]pyrimidine derivative from 6-bromo-2H-chromen-2-one)HEPG2-1 (Liver Carcinoma)2.70 ± 0.28
Compound 23g (Thiazole derivative from 6-bromo-2H-chromen-2-one)HEPG2-1 (Liver Carcinoma)3.50 ± 0.23
Compound 18a (1,3,4-Thiadiazole derivative from 6-bromo-2H-chromen-2-one)HEPG2-1 (Liver Carcinoma)4.90 ± 0.69
Compound 2 (from 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)HT-29 (Colon Cancer)Higher potency than Doxorubicin[2]
Compound 5 (from 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)HepG-2 (Liver Cancer)Higher potency than Doxorubicin[2]
Compound 6 (from 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)MCF-7 (Breast Adenocarcinoma)Higher potency than Doxorubicin[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the this compound analogs.

Synthesis of 6-Amino-2H-Chromen-2-One

A common starting material for the synthesis of this compound analogs is 6-amino-2H-chromen-2-one. A typical synthesis protocol is as follows:

StepProcedure
1. Reaction Setup To a reaction mixture of Fe powder (31 mmol) and NH4Cl (15 mmol) in a solution of EtOH (30 mL) and water (10 mL), add 6-nitro-2H-chromen-2-one (7.8 mmol).[3]
2. Reaction Condition Stir the reaction mixture at 80 °C for 4–5 hours.[3]
3. Monitoring Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[3]
4. Extraction After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 100 mL).[3]
5. Washing and Drying Wash the organic layer with brine and dry over Na2SO4.[3]
6. Isolation Filter the solid and concentrate the filtrate under reduced pressure to obtain the product.[3]
In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

StepProcedure
1. Cell Seeding Seed the human cancer cells in 96-well plates at a density of 5 × 10^4 cells/well in a suitable culture medium and incubate for 24 hours.
2. Compound Treatment Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
3. MTT Addition After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
4. Formazan Solubilization Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
6. IC50 Calculation Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Visualizations

Wnt/β-catenin Signaling Pathway and Potential Intervention

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer. Some novel 2H-chromene derivatives have been shown to inhibit this pathway.[1] The diagram below illustrates a simplified Wnt/β-catenin signaling pathway and the potential point of intervention by these novel analogs.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Complex inhibition BetaCatenin β-catenin Complex->BetaCatenin phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Chromene This compound Analogs Chromene->BetaCatenin inhibition of expression/activity

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound analogs.

General Experimental Workflow for Analog Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

experimental_workflow start Start: Design of Novel Analogs synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., MTT Assay) purification->in_vitro select_potent Identify Potent Compounds in_vitro->select_potent select_potent->start Inactive mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) select_potent->mechanism Potent in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Lead Compound for Further Development in_vivo->end

Caption: General workflow for the development and evaluation of novel this compound analogs.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.